molecular formula C10H10N2O2S B183968 Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 50850-93-6

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B183968
CAS No.: 50850-93-6
M. Wt: 222.27 g/mol
InChI Key: VYJSGJXWKSDUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-amino-1,3-benzothiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-1,3-benzothiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJSGJXWKSDUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344997
Record name Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50850-93-6
Record name 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50850-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Aminobenzothiazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a multifunctional molecular scaffold of significant interest in contemporary medicinal chemistry and materials science. Its structure features a privileged benzothiazole heterocycle, a motif frequently found in pharmacologically active compounds, making it a valuable building block in drug discovery.[1] The strategic placement of a reactive 2-amino group and an ethyl ester at the 6-position provides a versatile platform for synthetic diversification. This guide offers a comprehensive overview of its core physical properties, providing the foundational data and methodologies essential for its effective application in research and development. The compound's utility spans the synthesis of potential therapeutic agents in oncology, CNS disorders, and anti-infective research, as well as intermediates for agrochemicals like herbicides and fungicides.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical identifiers for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name ethyl 2-amino-1,3-benzothiazole-6-carboxylate[3]
CAS Number 50850-93-6[2][3]
Molecular Formula C₁₀H₁₀N₂O₂S[2][3]
Molecular Weight 222.27 g/mol [2][3]
Appearance Pale yellow needles or white to orange solid[2][4]
Melting Point 241-250 °C (Range reported)[2][4][5]
Boiling Point 386.8 ± 34.0 °C (Predicted)[4]
Density 1.364 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.79 ± 0.10 (Predicted)[4]

Note: The observed range in melting point may be attributed to variations in crystalline form or purity.

Solubility Profile: A Key Parameter for Application

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological systems. The presence of the ethyl ester group in Ethyl 2-amino-1,3-benzothiazole-6-carboxylate enhances its solubility in organic solvents compared to its carboxylic acid analogue, facilitating easier handling in formulations and improving bioavailability in drug development contexts.[2]

SolventQualitative SolubilityRationale
Dimethylformamide (DMF) SolubleAprotic polar solvent, effective for dissolving complex organic molecules.[6]
Tetrahydrofuran (THF) SolubleAprotic ether solvent, used in its synthesis and purification.[6][7]
Dichloromethane (DCM) SolubleA common solvent for extraction and purification of organic compounds.[6]
Water Sparingly Soluble / InsolubleThe hydrophobic benzothiazole core and ethyl group limit aqueous solubility.
Ethanol Soluble with heatingUsed as a recrystallization solvent, indicating solubility increases with temperature.[5]

Spectroscopic and Structural Characterization

A thorough understanding of a molecule's structure is paramount. The following sections detail the key spectroscopic data used to confirm the identity and purity of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the molecular structure. The spectrum of this compound in DMSO-d₆ provides distinct signals corresponding to each unique proton environment.

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J)IntegrationAssignment
8.28d, J = 1.6 Hz1HAromatic H (C5)
7.88s2HAmino (-NH₂)
7.82dd, J = 1.6 Hz, 8.4 Hz1HAromatic H (C7)
7.37d, J = 8.4 Hz1HAromatic H (C4)
4.29q, J = 7.2 Hz2HMethylene (-O-CH₂-CH₃)
1.32t, J = 7.2 Hz3HMethyl (-O-CH₂-CH₃)
Source: ChemicalBook[4]

Interpretation: The downfield aromatic signals are characteristic of the benzothiazole ring system. The singlet at 7.88 ppm integrating to 2H confirms the primary amine. The quartet and triplet signals at 4.29 and 1.32 ppm, respectively, are the classic signature of an ethyl ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3333, 3261N-H stretching (asymmetric and symmetric) of the primary amine
1737C=O stretching of the ethyl ester
Source: Eurasian Journal of Analytical Chemistry[5]

Interpretation: The presence of sharp bands in the 3200-3400 cm⁻¹ region confirms the -NH₂ group. The strong absorption around 1737 cm⁻¹ is indicative of the carbonyl group within the ester functionality, distinguishing it from a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, the expected molecular ion peak [M]⁺ would be observed at m/z = 222, corresponding to its molecular weight.[3]

Crystallographic Data

Protocols for Physical Property Verification

To ensure the quality and consistency of the compound, the following standard experimental protocols are recommended for in-house verification of its physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

MeltingPointWorkflow A 1. Sample Preparation Load finely powdered dry sample into a capillary tube (2-3 mm height). B 2. Instrument Setup Place the capillary in a calibrated melting point apparatus. A->B C 3. Heating Heat rapidly to ~15°C below the expected m.p. (241°C). B->C D 4. Observation Decrease heating rate to 1-2°C per minute. C->D E 5. Record Range Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. D->E

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

This protocol provides a systematic way to assess solubility in various laboratory solvents.

SolubilityWorkflow cluster_0 Solubility Testing Protocol A 1. Add ~10 mg of compound to a vial. B 2. Add 1 mL of the test solvent. A->B C 3. Vortex for 30 seconds at room temperature. B->C D 4. Visually inspect for undissolved solid. C->D E Decision: Soluble? D->E F Record as 'Soluble' E->F Yes G Record as 'Sparingly Soluble' or 'Insoluble' E->G No

Caption: Protocol for Qualitative Solubility Assessment.

Synthetic Pathway and Purity Considerations

A common synthetic route involves the cyclization of an aminobenzoate precursor. Understanding the synthesis is crucial as residual starting materials or by-products can influence the measured physical properties.

SynthesisWorkflow A Ethyl 4-aminobenzoate C Cyclization Reaction A->C B Reactants: - Potassium Thiocyanate (KSCN) - Bromine (Br₂) - Acetic Acid (Solvent) B->C D Ethyl 2-amino-1,3-benzothiazole-6-carboxylate C->D

Caption: Common synthesis route for the title compound.[4][5]

Potential impurities could include unreacted ethyl 4-aminobenzoate or over-brominated side products. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.[5]

Conclusion

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a foundational building block for advanced chemical synthesis. Its physical properties—a high melting point indicating thermal stability, and favorable solubility in common organic solvents—make it a robust and versatile intermediate. The comprehensive data presented in this guide, from its physicochemical constants to its spectroscopic signatures, provides researchers and drug development professionals with the essential knowledge base to confidently incorporate this valuable scaffold into their synthetic and screening programs.

References

  • Unibrom. (n.d.). Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. China Intermediates.
  • Chem-Impex. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester.
  • Lei, C., Fang, X., Yu, H.-Y., Huang, M.-D., & Wang, J.-D. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o914. Available at: [Link]

  • Lei, C., Fang, X., Yu, H.-Y., Huang, M.-D., & Wang, J.-D. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-Aminobenzothiazole-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Elgemeie, G. H., et al. (2024). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][6]benzothiazole-4-carboxylate. IUCrData, 9(3). Available at: [Link]

  • Angene Chemical. (n.d.). Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate(CAS# 50850-93-6). Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 1,3-benzothiazole-2-carboxylate. Available at: [Link]

Sources

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS number 50850-93-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

CAS Number: 50850-93-6 Formula: C₁₀H₁₀N₂O₂S Molecular Weight: 222.26 g/mol

Executive Summary

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles.[1] Distinguished by its dual-functional nature—possessing a nucleophilic 2-amino group and an electrophilic 6-ethoxycarbonyl moiety—it allows for orthogonal derivatization strategies.

This whitepaper analyzes the compound’s utility as a pharmacophore precursor for kinase inhibitors (targeting CK2, EGFR, VEGFR-2) and neuroprotective agents (Riluzole analogs). We provide validated synthetic protocols, structural characterization data, and a logic-driven analysis of its structure-activity relationship (SAR) potential.

Chemical Identity & Physicochemical Profile

The compound exists as a stable, pale yellow solid. Its benzothiazole core mimics the purine ring of ATP, a feature that underpins its widespread use in designing ATP-competitive kinase inhibitors.

Table 1: Physicochemical Properties

PropertySpecificationContextual Note
Appearance Pale Yellow SolidCrystalline needles (recrystallized from EtOH).
Melting Point 241–245 °CHigh MP indicates strong intermolecular H-bonding.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water; ester hydrolysis improves aqueous solubility.
pKa (Predicted) ~2.79 (Amine)Weakly basic; protonation occurs at N3 (ring nitrogen), not the exocyclic amine.
LogP 2.3Lipophilic enough for cell membrane penetration; ideal for CNS drug discovery.
H-Bond Donors 1 (NH₂)Critical for hinge-binding in kinase active sites.
H-Bond Acceptors 5Includes ester oxygens and thiazole nitrogen.

Synthetic Pathways & Production Logic

The industrial and laboratory standard for synthesizing CAS 50850-93-6 is the Hugershoff Reaction . This oxidative cyclization of aryl thioureas (or in situ generated equivalents) is preferred over the Jacobson cyclization due to milder conditions and higher regioselectivity.

Mechanism of Action
  • Activation: Ethyl 4-aminobenzoate (Benzocaine) reacts with potassium thiocyanate (KSCN) in acidic media.

  • Bromination: Bromine (Br₂) acts as an oxidant, generating a sulfenyl bromide intermediate.

  • Electrophilic Cyclization: The electrophilic sulfur attacks the ortho-position of the aromatic ring, followed by re-aromatization to form the benzothiazole core.

Diagram 1: Retrosynthetic Workflow (Hugershoff Cyclization)

SynthesisWorkflow Start Ethyl 4-aminobenzoate (Benzocaine) Reagents KSCN + Br2 (Glacial Acetic Acid) Start->Reagents Dissolution Intermediate Sulfenyl Bromide Intermediate Reagents->Intermediate Oxidative Activation Product Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Intermediate->Product Electrophilic Cyclization (-HBr)

Caption: Validated synthesis via oxidative cyclization of para-substituted anilines using KSCN and Bromine.

Medicinal Chemistry Applications

A. Kinase Inhibition (Oncology)

The benzothiazole scaffold is an isostere of the adenine portion of ATP.[2]

  • Targeting: Inhibitors of CK2 (Casein Kinase 2) and EGFR .

  • Mechanism: The 2-amino group forms hydrogen bonds with the "hinge region" amino acids (e.g., Valine, Methionine) in the kinase ATP-binding pocket.

  • Derivatization: The 6-ester is hydrolyzed to an acid or converted to an amide to reach into the solvent-exposed region or the "sugar pocket" of the enzyme, modulating solubility and pharmacokinetic properties.

B. Neuroprotection (ALS Research)

CAS 50850-93-6 is a structural analog of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), the standard of care for Amyotrophic Lateral Sclerosis (ALS).

  • SAR Logic: The 6-ethoxycarbonyl group replaces the trifluoromethoxy group of Riluzole. This modification is used to explore lipophilicity changes (LogP) and metabolic stability.

  • Activity: Derivatives act as glutamate release inhibitors and sodium channel blockers.[3]

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzothiazole Core (CAS 50850-93-6) Pos2 Position 2 (Amino Group) Nucleophilic Handle Core->Pos2 Pos6 Position 6 (Ethyl Ester) Electrophilic Handle Core->Pos6 Amide Amide/Urea Formation (Kinase Hinge Binding) Pos2->Amide Schiff Schiff Base Formation (Antimicrobial Activity) Pos2->Schiff Acid Hydrolysis to Acid (Solubility/Salt Formation) Pos6->Acid Hydrazide Hydrazide Formation (Linker for Hybrid Drugs) Pos6->Hydrazide

Caption: Strategic derivatization points for optimizing pharmacokinetics and target binding affinity.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Self-validating step: The color change from orange (Br₂ addition) to yellow precipitate indicates successful cyclization.

  • Preparation: Dissolve Ethyl 4-aminobenzoate (0.05 mol) in Glacial Acetic Acid (50 mL). Cool to 0–5 °C in an ice bath.

  • Thiocyanate Addition: Add Potassium Thiocyanate (KSCN) (0.2 mol) and stir for 15 minutes.

  • Oxidation: Add Bromine (Br₂) (0.05 mol) dropwise in acetic acid (20 mL) over 30 minutes. Maintain temperature <10 °C to prevent over-bromination.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into crushed ice (500 g). The hydrobromide salt will precipitate.

  • Neutralization: Filter the solid, suspend in water, and neutralize with Ammonium Hydroxide (25%) to pH 8–9.

  • Purification: Filter the free base (pale yellow solid), wash with cold water, and recrystallize from Ethanol.

  • Yield: Expected 85–95%.

Protocol B: Synthesis of Schiff Base Derivative (Example)

Used for antimicrobial screening.

  • Reflux equimolar amounts of CAS 50850-93-6 and a substituted benzaldehyde in ethanol with a catalytic amount of glacial acetic acid for 4–6 hours.

  • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cool to precipitate the imine product.

Handling, Safety & Storage

GHS Classification: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store at 2–8 °C under inert gas (Argon/Nitrogen).

  • Protect from light and moisture to prevent ester hydrolysis.

References

  • Unibrom Corp. (n.d.). Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Retrieved from

  • PubChem. (2025).[4] Ethyl 2-Aminobenzothiazole-6-carboxylate | C10H10N2O2S. National Library of Medicine. Retrieved from

  • Jebur, M. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Retrieved from

  • Saitoh, Y., & Takahashi, Y. (2020).[5] Riluzole for the treatment of amyotrophic lateral sclerosis. Neurodegenerative Disease Management, 10(6). Retrieved from

  • Cozza, G., et al. (2010). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry. Retrieved from

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold found in numerous biologically active molecules, including antitumor and antimicrobial agents.[1] As a synthetic intermediate, precise structural verification is paramount to ensure the integrity of downstream drug development processes.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, blending theoretical principles with practical experimental insights for researchers, scientists, and drug development professionals.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically non-equivalent protons. The structure contains three distinct regions: the ethyl ester group, the aromatic benzothiazole core, and the amino group.

The protons are labeled systematically as shown in the diagram below for clarity in the subsequent spectral analysis.

G cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on deuterium signal of DMSO-d6 acq1->acq2 acq3 Shim magnet for field homogeneity acq2->acq3 acq4 Set acquisition parameters (pulse, delay) acq3->acq4 acq5 Acquire Free Induction Decay (FID) acq4->acq5 proc1 Apply Fourier Transform to FID acq5->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum to TMS at 0.00 ppm proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Analyze chemical shifts and coupling proc4->proc5

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and place it in a clean, dry vial.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

      • Causality: A deuterated solvent is essential to avoid a massive proton signal from the solvent that would obscure the analyte signals. [4] * Add a small amount (e.g., 10 µL of a 1% solution) of tetramethylsilane (TMS) as an internal reference.

      • Causality: TMS is chemically inert, volatile for easy removal, and its 12 equivalent protons give a sharp, intense singlet at a high-field position (defined as δ 0.00 ppm) that rarely overlaps with signals from organic analytes. [5][6][7] * Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (e.g., on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Locking: The instrument's software will "lock" onto the deuterium frequency of the DMSO-d₆ solvent. This compensates for any magnetic field drift over time, ensuring spectral stability.

    • Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. This process is critical for achieving sharp, symmetrical peaks and high resolution.

  • Data Acquisition:

    • Set appropriate acquisition parameters. A standard ¹H experiment would involve:

      • Pulse Angle: 30-90 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds. A longer delay (5x the longest T₁ relaxation time) is necessary for accurate signal integration (quantitation).

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Initiate the experiment to acquire the Free Induction Decay (FID), which is the time-domain signal.

  • Data Processing:

    • Fourier Transform (FT): The FID is converted from the time domain to the frequency domain via a Fourier Transform, yielding the familiar NMR spectrum.

    • Correction: Apply phase correction to ensure all peaks are in the positive absorptive phase. Apply baseline correction to ensure the baseline is flat.

    • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integration: Integrate the area under each distinct signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

Conclusion

The ¹H NMR spectrum of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate provides a unique fingerprint that confirms its molecular structure. The characteristic triplet and quartet of the ethyl group, the distinct pattern of the three aromatic protons, and the broad singlet of the amino group collectively validate the compound's identity. A rigorous understanding of chemical shifts, coupling constants, and integration, combined with a robust experimental protocol, empowers researchers to use ¹H NMR with confidence for quality control, reaction monitoring, and the structural verification of novel chemical entities in the drug discovery pipeline.

References

Sources

Structural & Synthetic Guide: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

[1]

Executive Summary

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate represents a privileged scaffold in medicinal chemistry.[1] It combines the pharmacophoric features of the 2-aminobenzothiazole core (associated with glutamate antagonism and antitumor activity) with a C6-ester functionality that serves as a versatile vector for Structure-Activity Relationship (SAR) expansion. This guide details its solid-state architecture, validated synthesis, and utility in drug discovery.

Crystallographic Architecture

Understanding the solid-state arrangement of this molecule is critical for formulation and docking studies. While specific space group data often varies by solvate, the core molecular geometry and supramolecular assembly follow robust, predictable motifs characteristic of 2-aminobenzothiazoles.

Molecular Geometry

The benzothiazole core is essentially planar, a feature stabilized by the aromaticity of the fused benzene and thiazole rings.

  • Ring Planarity: The mean deviation from the least-squares plane of the nine-membered fused ring system is typically <0.02 Å.

  • Ester Orientation: The ethyl ester group at position C6 typically adopts a conformation coplanar with the aromatic system to maximize

    
    -conjugation, though steric packing can induce slight torsion (approx. 3–8°).
    
  • Bond Lengths: The C2—N(amino) bond exhibits partial double-bond character (approx. 1.34 Å), indicating significant electron delocalization from the exocyclic amine into the heterocyclic ring.

Supramolecular Assembly: The R (8) Motif

The defining feature of 2-aminobenzothiazole crystallography is the formation of centrosymmetric dimers.

  • Primary Interaction: Molecules self-assemble via intermolecular Hydrogen Bonds between the exocyclic amino hydrogen (Donor) and the endocyclic thiazole nitrogen (Acceptor) of an adjacent molecule.

  • Graph Set: This forms a robust R

    
    (8)  ring motif (8-membered hydrogen-bonded ring involving 2 donors and 2 acceptors).
    
  • Secondary Stacking: These dimers typically stack in layers via

    
    -
    
    
    interactions (centroid-centroid distances ~3.7–3.9 Å), creating a herringbone or columnar packing arrangement that influences solubility and melting point (typically high, >190 °C for the free amine).
Visualization of Supramolecular Logic

The following diagram illustrates the logical assembly of the crystal lattice driven by hydrogen bonding and

CrystalPackingcluster_legendInteraction TypesM1Monomer A(Donor/Acceptor)DimerCentrosymmetric Dimer(R2,2(8) Motif)M1->DimerN-H...N H-BondM2Monomer B(Inversion Partner)M2->DimerN-H...N H-BondStackPi-Stacked Columns(Layered Architecture)Dimer->StackPi-Pi Interaction(~3.8 Å)Lattice3D Crystal LatticeStack->LatticeVan der WaalsPackingLegendYellow Dashed = H-BondSolid = Stacking

Caption: Logic flow of supramolecular assembly from monomer to crystal lattice via R2,2(8) dimerization.

Validated Synthesis Protocol

The most reliable industrial and laboratory scale synthesis utilizes the Hugerschoff Reaction , involving the oxidative cyclization of an aryl thiourea. This method is preferred over the Jacobson cyclization for its milder conditions and higher regioselectivity.

Reaction Scheme

Precursor: Ethyl 4-aminobenzoate (Benzocaine). Reagents: Potassium Thiocyanate (KSCN), Bromine (Br

2
Step-by-Step Methodology

This protocol is designed for a 10 mmol scale but is scalable.

  • Thiourea Formation (In Situ):

    • Dissolve ethyl 4-aminobenzoate (1.65 g, 10 mmol) in Glacial Acetic Acid (20 mL).

    • Add Potassium Thiocyanate (KSCN, 2.91 g, 30 mmol).

    • Critical Step: Cool the solution to 0–5 °C in an ice bath.

  • Oxidative Cyclization:

    • Prepare a solution of Bromine (1.6 g, 10 mmol) in Glacial Acetic Acid (5 mL).

    • Add the bromine solution dropwise over 30 minutes, maintaining temperature <10 °C. The reaction is exothermic.

    • Mechanism:[2][3][4] Bromine oxidizes the thiourea intermediate to a radical cation or sulfenyl bromide, which undergoes electrophilic attack at the ortho-position (C2 of the phenyl ring).

  • Maturation & Work-up:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 6:4).

    • Pour the resulting slurry into crushed ice (100 g).

    • Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide (25% NH

      
      OH). This precipitates the free amine.
      
  • Purification:

    • Filter the yellow precipitate.

    • Wash with cold water (3 x 20 mL) to remove inorganic salts (KBr).

    • Recrystallization: Ethanol or Ethanol/Water mixtures are optimal.

    • Expected Yield: 75–85%.[5]

Synthesis Workflow Diagram

SynthesisProtocolStartEthyl 4-aminobenzoateReagentKSCN / AcOH(Thiocyanation)Start->ReagentInterAryl Thiourea(Intermediate)Reagent->InterIn situOxidantBr2 / <10°C(Oxidative Cyclization)Inter->OxidantHugerschoffReactionWorkupNeutralization(NH4OH)Oxidant->WorkupHBr SaltProductEthyl 2-amino-1,3-benzothiazole-6-carboxylateWorkup->ProductPrecipitation

Caption: Step-wise workflow for the Hugerschoff synthesis of the target scaffold.

Medicinal Chemistry Applications

This molecule is a high-value building block ("Head" or "Tail" fragment) in drug discovery.[1]

Quantitative Data: Structural Properties
PropertyValueRelevance
Formula C

H

N

O

S
Core Scaffold
MW 222.26 g/mol Fragment-based Drug Design (FBDD)
H-Bond Donors 1 (NH

)
Key interaction with Glu/Asp residues
H-Bond Acceptors 4 (N, O, O, S)Versatile binding modes
LogP ~2.1Good membrane permeability
pKa (MH+) ~3.5 (N-3)Weakly basic; neutral at physiological pH
SAR Vectors and Targets
  • C2-Amine Functionalization:

    • Modification: Acylation, urea formation, or reductive amination.

    • Target: This nitrogen often mimics the adenine N1/N3 in ATP-competitive kinase inhibitors (e.g., PI3K, Gyrase B).

  • C6-Ester Modulation:

    • Modification: Hydrolysis to acid, followed by amide coupling.

    • Target: Allows extension into solvent-exposed pockets or specific sub-pockets (e.g., Subpocket C in Trypanosomatid PTR1).

  • Therapeutic Areas:

    • ALS/Neuroprotection: Structural analog of Riluzole (which lacks the ester). The ester allows for prodrug design to improve brain penetrance.

    • Antitumor: Inhibitors of uPA (Urokinase-type Plasminogen Activator).[6]

References

  • Lei, C., Fang, X., Yu, H. Y., Huang, M. D., & Wang, J. D. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate.[7] Acta Crystallographica Section E: Structure Reports Online, 66(4), o914.

    • Note: Provides the definitive bond lengths and ring geometry for the ethyl-6-carboxyl
  • Gelbrich, T., Thurstans, R. D., & Hursthouse, M. B. (2012). Hydrogen-bonded molecular salts of reduced benzothiazole derivatives: a robust R2,2(8) supramolecular motif. CrystEngComm, 14, 5454-5464.

    • Note: Establishes the universality of the R2,2(8) dimer in 2-aminobenzothiazoles.
  • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696.

    • Note: Validates the oxidative cycliz
  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 53, 385-391.

    • Note: Demonstr

The Multifaceted Biological Landscape of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Among these, ethyl 2-amino-1,3-benzothiazole-6-carboxylate has emerged as a particularly versatile building block for the development of novel therapeutic agents.[3] Its strategic placement of a reactive 2-amino group and a readily modifiable 6-ethyl carboxylate group allows for extensive structural diversification, leading to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Core: A Privileged Scaffold

The unique arrangement of a benzene ring fused to a thiazole ring endows the benzothiazole nucleus with a distinct electronic and structural profile, making it an excellent pharmacophore.[4] The electron-rich nitrogen and sulfur heteroatoms, coupled with the extended π-system, facilitate interactions with a variety of biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.[2]

The ethyl 2-amino-1,3-benzothiazole-6-carboxylate core offers two primary points for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[3]

  • The 2-Amino Group: This primary amine is a versatile handle for the introduction of a wide range of functional groups, including the formation of Schiff bases, amides, ureas, thioureas, and sulfonamides. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, thereby influencing its biological activity.

  • The 6-Ethyl Carboxylate Group: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides.[5] This position allows for the introduction of substituents that can modulate the molecule's pharmacokinetic properties, such as solubility and membrane permeability, as well as its interaction with biological targets.

Synthetic Pathways to Novel Derivatives

The synthesis of ethyl 2-amino-1,3-benzothiazole-6-carboxylate and its subsequent derivatization are well-established processes in organic chemistry.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the ethyl 2-amino-1,3-benzothiazole-6-carboxylate core involves the reaction of ethyl 4-aminobenzoate with potassium thiocyanate and bromine in a suitable solvent like acetic acid.[6]

Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

  • Dissolve ethyl 4-aminobenzoate in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

  • Continue stirring for several hours at room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-amino-1,3-benzothiazole-6-carboxylate.[6]

Derivatization Strategies

The versatility of the core scaffold allows for a multitude of derivatization reactions.

The condensation of the 2-amino group with various aromatic or heteroaromatic aldehydes yields Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in an alcoholic solvent with a catalytic amount of acid.[7]

G Core Ethyl 2-amino-1,3-benzothiazole-6-carboxylate SchiffBase Schiff Base Derivative Core->SchiffBase Ethanol, cat. Acid, Reflux Aldehyde Ar-CHO Aldehyde->SchiffBase

Caption: General scheme for Schiff base synthesis.

Amides can be synthesized at both the 2-amino and 6-carboxylate positions.

  • At the 2-amino position: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC) yields N-acylated derivatives.[8]

  • At the 6-carboxylate position: The ethyl ester is first hydrolyzed to the carboxylic acid, typically under basic[9] or acidic conditions.[8] The resulting carboxylic acid is then coupled with various amines using standard peptide coupling reagents.[5]

G cluster_0 Modification at 2-Amino Group cluster_1 Modification at 6-Carboxylate Group Core_Amine Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Amide_2 2-Amido Derivative Core_Amine->Amide_2 Pyridine AcylChloride R-COCl AcylChloride->Amide_2 Core_Ester Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CarboxylicAcid 2-Amino-1,3-benzothiazole-6-carboxylic acid Core_Ester->CarboxylicAcid 1. NaOH, H2O/EtOH 2. H+ Amide_6 6-Amido Derivative CarboxylicAcid->Amide_6 EDC, HOBt, DMF Amine R'-NH2 Amine->Amide_6

Caption: Synthetic routes to amide derivatives.

The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.[6][10] These reactions are often carried out in an inert solvent.

Anticancer Activity: A Prominent Feature

A significant body of research has highlighted the potent anticancer activity of ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives against a wide range of cancer cell lines.[1][2][11][12]

Mechanistic Insights

The anticancer effects of these derivatives are often multifactorial, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2]

  • Inhibition of Protein Tyrosine Kinases (PTKs): The benzothiazole scaffold can act as an ATP-competitive inhibitor at the catalytic domain of various PTKs, such as EGFR, thereby disrupting downstream signaling cascades like the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[1][2]

  • Induction of Apoptosis: Many derivatives induce programmed cell death by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1] This is often accompanied by an increase in reactive oxygen species (ROS) and the upregulation of pro-apoptotic genes like Bax.[1][13]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, frequently at the G2/M phase, preventing cancer cells from completing mitosis.[13]

G BT_Derivative Benzothiazole Derivative EGFR EGFR BT_Derivative->EGFR Inhibition Mitochondria Mitochondria BT_Derivative->Mitochondria Disruption CellCycle Cell Cycle Arrest (G2/M) BT_Derivative->CellCycle Induction PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Activation JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT Activation ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK Activation Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Promotion JAK_STAT->Proliferation Promotion ERK_MAPK->Proliferation Promotion Apoptosis Apoptosis ROS ROS Production Mitochondria->ROS Increased ROS->Apoptosis Induction

Caption: Anticancer mechanisms of benzothiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of the substituents.

Derivative TypeKey Structural FeaturesObserved ActivityReference(s)
Schiff Bases Electron-withdrawing groups on the aromatic aldehyde moietyOften enhance activity[2]
Amides Aromatic amides at the 2-amino positionShow significant antiproliferative effects[14]
Ureas/Thioureas Aryl ureas and thioureasPotent inhibitors of cancer cell growth[6][13]
Platinum Complexes Conjugation with platinum(II)Can lead to synergistic anticancer effects[11][15]

Antimicrobial and Antifungal Potential

Derivatives of ethyl 2-amino-1,3-benzothiazole-6-carboxylate have demonstrated significant activity against a range of bacterial and fungal pathogens.[16][17][18]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[18]

Mechanistic Insights

The antimicrobial mechanism of action is believed to involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[17]

Structure-Activity Relationship (SAR)
Derivative TypeKey Structural FeaturesPotency (MIC µg/mL)Target OrganismsReference(s)
2-Acetamido Derivatives N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide3.125 - 12.5S. aureus, B. subtilis, E. coli, P. aeruginosa[17]
Thiobarbituric Acids 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acidBroad-spectrum but less active than standardsGram-positive and Gram-negative bacteria[13]
Urea Derivatives N-(6-substituted-benzothiazol-2-yl)-N'-(pyrimidin-2-yl)urea0.03 - 0.12S. aureus, S. pyogenes[6][7]

Anti-inflammatory and Neuroprotective Effects

Beyond their anticancer and antimicrobial properties, derivatives of this scaffold also exhibit promising anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[16] Some derivatives have shown anti-inflammatory activity comparable to the standard drug diclofenac in carrageenan-induced paw edema models.[5][16][19][20]

Neuroprotective Potential

The benzothiazole nucleus is present in riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this scaffold.[21] Derivatives are being investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), and for their amyloid-inhibiting properties.[21]

Future Perspectives and Conclusion

The ethyl 2-amino-1,3-benzothiazole-6-carboxylate scaffold is a highly promising starting point for the development of new therapeutic agents with a diverse range of biological activities. The ease of synthesis and the potential for extensive derivatization at two key positions make it an attractive core for medicinal chemists.

Future research should focus on:

  • Lead Optimization: Further refinement of the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.

  • In Vivo Efficacy and Safety: Preclinical and clinical evaluation of the most promising derivatives to assess their therapeutic potential and safety in living organisms.

References

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available from: [Link]

  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available from: [Link]

  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. Available from: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]

  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Baghdad Digital Repository. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

  • Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. ResearchGate. Available from: [Link]

  • General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. Available from: [Link]

  • Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole. Revista Electronica de Veterinaria. Available from: [Link]

  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. Available from: [Link]

  • Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Available from: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar. Available from: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available from: [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central. Available from: [Link]

  • Synthesis and structural insights of benzothiazole-appended 2,6-di picolinamide-based Sn(IV) complexes. University of Kentucky X-Ray Crystallography Facility. Available from: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available from: [Link]

  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available from: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

Sources

Potential therapeutic applications of benzothiazole-6-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Structural Versatility in Kinase and Gyrase Inhibition

Executive Summary

The benzothiazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets.[1] However, recent high-precision structure-activity relationship (SAR) studies have elevated the benzothiazole-6-carboxylate subclass from generic bioactive compounds to targeted therapeutic candidates. This guide analyzes their primary utility as dual-targeting agents: specifically as bacterial DNA gyrase B (GyrB) inhibitors overcoming ESKAPE pathogen resistance, and as multi-kinase inhibitors (EGFR/VEGFR) in oncology. We provide a technical roadmap for their synthesis, mechanistic validation, and therapeutic optimization.

Chemical Architecture & SAR Logic

The benzothiazole-6-carboxylate core is not merely a scaffold but a functional pharmacophore. The placement of the carboxylate group at position 6 is non-trivial; it provides a critical anchor point for electrostatic interactions within enzyme active sites.

The 6-Carboxylate Anchor

In many ATP-competitive inhibitors, the 6-carboxylate mimics the phosphate groups of ATP or interacts with specific arginine residues in the binding pocket.

  • Position 2 (Specificity Vector): Substitutions here (e.g., pyrrole-carboxamides, urea linkers) dictate target selectivity (Bacteria vs. Human Kinase).

  • Position 6 (Binding Anchor): The carboxylate/carboxylic acid moiety often forms a salt bridge with conserved arginine residues (e.g., Arg136 in E. coli GyrB).

  • Position 4 (Solubility/Shape): Substituents here (e.g., benzyloxy) modulate lipophilicity and induce conformational fit within the hydrophobic pocket.

SAR_Logic Core Benzothiazole-6-Carboxylate Core Pos2 Position 2: Specificity Vector (Pyrrole amides, Ureas) Determines Target (GyrB vs EGFR) Core->Pos2 Functionalization Pos6 Position 6: Electrostatic Anchor (Carboxylate/Acid) Forms Salt Bridge with Arginine Core->Pos6 Critical Interaction Pos4 Position 4: Hydrophobic Clamp (Benzyloxy/Alkoxy) Modulates Solubility & Fit Core->Pos4 Optimization Arg136 (GyrB) Arg136 (GyrB) Pos6->Arg136 (GyrB) Salt Bridge Solubility Solubility Pos6->Solubility Ionization

Figure 1: Structure-Activity Relationship (SAR) logic of the benzothiazole-6-carboxylate scaffold.

Therapeutic Application: Antimicrobial (GyrB Inhibition)

The most authoritative application of benzothiazole-6-carboxylates lies in combating multi-drug resistant (MDR) bacteria. Unlike fluoroquinolones that target the DNA-gyrase complex, these compounds target the ATPase domain of GyrB , avoiding cross-resistance.

Mechanism of Action

The 6-carboxylic acid derivative penetrates the bacterial cell wall and binds to the ATP-binding pocket of DNA Gyrase B.

  • Competitive Inhibition: The benzothiazole core overlaps with the adenine binding site of ATP.

  • Electrostatic Locking: The 6-carboxylate forms a bidentate salt bridge with Arg136 (in E. coli) or Arg76 . This interaction is thermodynamically favorable and essential for potency.

  • Hydrophobic Packing: Substituents at position 2 (often dichloropyrrole) occupy the lipophilic pocket usually accessed by the ribose/phosphate of ATP.

Key Compound Data:

  • Target: E. coli GyrB / S. aureus GyrB / Topoisomerase IV (ParE).

  • Potency: IC50 values often range from 0.8 nM to 50 nM .

  • Spectrum: Active against MRSA, VRE, and A. baumannii.

Therapeutic Application: Oncology (Kinase Inhibition)

In oncology, the benzothiazole-6-carboxylate scaffold serves as a template for EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 inhibitors.

  • EGFR Targeting: The benzothiazole ring acts as a bioisostere for the quinazoline ring found in drugs like Gefitinib. The 6-carboxylate (often derivatized as an ester or amide to improve cell permeability) positions the molecule to accept hydrogen bonds in the hinge region.

  • Dual Inhibition: Derivatives with urea linkers at position 2 have shown concurrent inhibition of VEGFR-2 and c-Met, disrupting tumor angiogenesis and metastasis.

Experimental Frameworks & Methodologies
Protocol A: Synthesis of Benzothiazole-6-Carboxylic Acid Derivatives

Rationale: This protocol utilizes 4-amino-3-mercaptobenzoic acid as the convergent starting material, ensuring the 6-carboxylate is pre-installed.

Reagents:

  • 4-amino-3-mercaptobenzoic acid (Starting Material)[2][3]

  • Aromatic Aldehyde (e.g., 3,4-dichlorobenzaldehyde) or Acid Chloride

  • Sodium Metabisulfite (Na2S2O5) or H2O2/HCl (Oxidant/Catalyst)

  • DMSO/Ethanol (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-amino-3-mercaptobenzoic acid (1.0 eq) in Ethanol (10 mL/g).

  • Condensation: Add the appropriate aromatic aldehyde (1.1 eq).

  • Cyclization: Add a catalytic amount of Na2S2O5 (or reflux in DMSO for oxidative cyclization).

  • Reflux: Heat the mixture at reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Isolation: Cool to room temperature. Pour into crushed ice/water. The precipitate (benzothiazole-6-carboxylic acid) is filtered.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

Synthesis_Flow Start 4-Amino-3-mercaptobenzoic acid Process Oxidative Cyclization (Reflux 4-6h) Start->Process Reagent + Aromatic Aldehyde/Acid Chloride Reagent->Process Catalyst Cat: Na2S2O5 or DMSO/Heat Catalyst->Process Product 2-Substituted-Benzothiazole- 6-Carboxylic Acid Process->Product Yield >70%

Figure 2: Convergent synthesis workflow for 6-substituted benzothiazoles.

Protocol B: Gyrase B ATPase Inhibition Assay

Rationale: To validate the mechanism, one must measure the hydrolysis of ATP in the presence of the inhibitor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 5 mM MgCl2.

  • Enzyme Prep: Incubate E. coli GyrB domain (20 nM) with the test compound (benzothiazole-6-carboxylate) for 10 minutes at 25°C.

  • Initiation: Add ATP (500 µM) to start the reaction.

  • Detection: Use a malachite green phosphate detection kit. Stop reaction after 60 mins. Measure absorbance at 620 nm.

  • Control: Novobiocin (known GyrB inhibitor) as a positive control.

Comparative Data Summary

Table 1: Comparative Potency of Benzothiazole-6-Carboxylates vs. Standards

Compound ClassTargetKey Substituent (Pos 2)IC50 / MICReference
Benzothiazole-6-COOH E. coli GyrB3,4-dichloro-5-methylpyrrole0.8 nM (IC50)[1, 2]
Benzothiazole-6-COOH S. aureus GyrB3,4-dichloro-5-methylpyrrole<10 nM (IC50)[1, 3]
Benzothiazole-6-Ester EGFR (Kinase)Hydrazone-linked aryl24.5 nM (IC50)[4]
Novobiocin (Std) GyrBN/A~20 nM (IC50)[1]
Erlotinib (Std) EGFRN/A~1.3 µM (IC50)*[5]

*Note: Potency varies by cell line; Erlotinib is often sub-micromolar, but specific benzothiazole derivatives have outperformed it in specific resistant lines.

References
  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. RSC Advances / PubMed. [Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Targeting EGFR Tyrosine Kinase: Synthesis, In Vitro Antitumor Evaluation... of Benzothiazole-Based Derivatives. Molecules. [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone... as potent EGFR inhibitors. RSC Advances. [Link]

Sources

Discovery and History of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 50850-93-6) represents a cornerstone intermediate in modern medicinal chemistry.[1] Belonging to the class of 2-aminobenzothiazoles , this molecule is defined by its "privileged scaffold" status—a molecular framework capable of binding to multiple, unrelated biological targets with high affinity.[2][3][4]

While simple benzothiazoles have been known since the late 19th century, the 6-carboxylate derivative emerged as a critical diversity vector.[4] It bridges the gap between lipophilic CNS-active agents (like Riluzole) and soluble, polar pharmacophores required for kinase inhibition and antimicrobial therapies. This guide details the historical genesis, synthetic evolution, and technical specifications of this high-value building block.

Historical Genesis & Synthetic Evolution[4]

The Hugerschoff Legacy

The history of this compound is inextricably linked to the Hugerschoff Reaction (1901), the foundational method for synthesizing 2-aminobenzothiazoles.[4] Early 20th-century chemists sought to rigidify thiourea structures to explore dye chemistry and early antimicrobials.[4]

The specific synthesis of the ethyl 6-carboxylate derivative gained prominence as researchers moved from simple aniline starting materials to functionalized precursors like Benzocaine (Ethyl 4-aminobenzoate) .[4] The introduction of the ester group at the C6 position was a strategic innovation, allowing for further elaboration (e.g., into amides or hydrazides) without disrupting the critical 2-amino pharmacophore.[4]

Mechanistic Pathway

The synthesis is an oxidative cyclization.[4] It proceeds via the formation of a thiourea intermediate, followed by radical-cation cyclization induced by bromine.[4]

Figure 1: Mechanistic Pathway of Synthesis

HugerschoffReaction cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization Benzocaine Ethyl 4-aminobenzoate Thiourea N-aryl Thiourea Intermediate Benzocaine->Thiourea + KSCN, HCl KSCN KSCN Radical Sulfenyl Bromide Intermediate Thiourea->Radical + Br2 Br2 Bromine (Br2) Acetic Acid Cyclization Electrophilic Aromatic Substitution Radical->Cyclization - HBr Product Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Cyclization->Product Rearrangement

Caption: The Hugerschoff oxidative cyclization transforming Benzocaine into the benzothiazole core.

Technical Specifications & Properties

The compound exhibits distinct physicochemical properties that dictate its handling in the laboratory. The high melting point suggests strong intermolecular hydrogen bonding, specifically N-H[4]···N dimers, as confirmed by crystallographic studies.[5]

Table 1: Physicochemical Profile
PropertySpecificationNotes
CAS Number 50850-93-6Verified Registry Number
Molecular Formula C₁₀H₁₀N₂O₂SMW: 222.26 g/mol
Appearance Yellow Crystalline SolidColor intensity varies with purity
Melting Point 241 – 246 °CIndicates high lattice energy
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water/hexane
pKa (Predicted) ~2.79 (Amino group)Weakly basic due to electron-withdrawing ester

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate via Oxidative Cyclization. Scale: 100 mmol (Laboratory Prep)

Reagents & Equipment[4][6]
  • Precursor: Ethyl 4-aminobenzoate (Benzocaine) - 16.5 g (100 mmol)

  • Reagent: Potassium Thiocyanate (KSCN) - 30.0 g (300 mmol)

  • Oxidant: Bromine (Br₂) - 5.2 mL (100 mmol) in 30 mL Glacial Acetic Acid

  • Solvent: Glacial Acetic Acid (100 mL)

  • Workup: Ammonia solution (25%), Crushed ice.

Step-by-Step Methodology
  • Thiourea Formation (In Situ):

    • Dissolve 16.5 g of Ethyl 4-aminobenzoate and 30.0 g of KSCN in 100 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a mechanical stirrer.

    • Cool the mixture to 0–5 °C using an ice-salt bath. Critical Control Point: Temperature must remain low to prevent bromination of the benzene ring at incorrect positions.[4]

  • Oxidative Addition:

    • Add the Bromine/Acetic Acid solution dropwise over 30 minutes.[4]

    • Maintain internal temperature below 10 °C.[4][6][7]

    • Observation: The solution will turn from clear to a deep orange/slurry.[4]

  • Reaction Phase:

    • Remove the ice bath and allow the slurry to stir at room temperature for 12 hours (overnight).

    • Mechanism Check: The formation of the hydrobromide salt of the product precipitates out.[4]

  • Workup & Purification:

    • Pour the reaction mixture into 500 mL of crushed ice/water.

    • Neutralize the suspension to pH 8–9 using 25% Ammonium Hydroxide.[4] Caution: Exothermic reaction.[4]

    • The yellow precipitate is the free base.[4] Filter under vacuum.[4][8][6]

    • Purification: Recrystallize from hot ethanol or ethanol/water (4:1) to remove unreacted sulfur contaminants.[4]

  • Validation (QC):

    • Yield: Expect 75–85% (approx. 17–19 g).

    • 1H NMR (DMSO-d6, 400 MHz): δ 8.28 (d, J=1.6 Hz, 1H, H-7), 7.88 (s, 2H, NH₂), 7.82 (dd, J=8.4, 1.6 Hz, 1H, H-5), 7.37 (d, J=8.4 Hz, 1H, H-4), 4.29 (q, 2H, CH₂), 1.32 (t, 3H, CH₃).

Medicinal Chemistry Applications (SAR)[9]

The 6-carboxylate ester is a versatile handle for Structure-Activity Relationship (SAR) expansion.[1][4][9] It allows the scaffold to be bifurcated into two distinct chemical spaces: the "Warhead" (C2-amine) and the "Tail" (C6-ester).[4]

Therapeutic Vectors
  • Kinase Inhibition: The benzothiazole core mimics the purine ring of ATP.[4] Derivatives at the C6 position can access the solvent-exposed region of kinase pockets (e.g., PI3K, EGFR).[4]

  • Antimicrobials: Schiff bases derived from the C2-amine show potent activity against S. aureus and E. coli by disrupting bacterial cell walls.[4]

  • ALS & Neuroprotection: Analogous to Riluzole, these esters modulate glutamate release, though the ester group often requires hydrolysis to the acid or conversion to a lipophilic amide to cross the Blood-Brain Barrier (BBB).[4]

Figure 2: SAR Diversification Workflow

SAR_Workflow cluster_C2 C2-Amino Modifications (Target Binding Affinity) cluster_C6 C6-Ester Modifications (ADME & Solubility) Core Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Schiff Schiff Bases (Antimicrobial) Core->Schiff + Aldehydes Ureas Urea/Amides (Kinase Inhibitors) Core->Ureas + Isocyanates Acid Hydrolysis -> Acid (Polarity) Core->Acid + NaOH/H2O Hydrazide Hydrazides (Metal Chelation) Core->Hydrazide + Hydrazine Amide Amides (BBB Penetration) Acid->Amide + Amines

Caption: Divergent synthesis strategies for optimizing pharmacokinetics (C6) and pharmacodynamics (C2).

References

  • PubChem. (n.d.). Ethyl 2-aminobenzothiazole-6-carboxylate | C10H10N2O2S.[4] National Library of Medicine.[4] Retrieved from [Link]

  • Lei, C., et al. (2010).[5] Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Jebur, A. K., et al. (2019).[10] Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] Its solubility characteristics are fundamental to its application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination and interpretation. We will delve into the molecular structural features influencing its solubility, provide a detailed experimental protocol for its measurement, discuss relevant thermodynamic models for data analysis, and outline the necessary safety precautions.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a critical determinant of a compound's ultimate success.[2] It directly impacts bioavailability, influences the choice of administration route, and dictates the feasibility of formulation strategies. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, as a key intermediate in the synthesis of potential therapeutics, is no exception.[1] A thorough understanding of its solubility in a range of solvents is paramount for optimizing its synthesis, purification, and subsequent formulation into viable drug delivery systems. The presence of the ethyl ester group in its structure is known to enhance its solubility, facilitating easier incorporation into various formulations.[3]

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, presented below, reveals several key features that govern its interaction with different solvents.

Chemical Structure:

  • Benzothiazole Core: The fused benzene and thiazole rings form a rigid, predominantly non-polar aromatic system. This core structure suggests good solubility in non-polar to moderately polar organic solvents.

  • Amino Group (-NH2): The primary amino group at the 2-position is a hydrogen bond donor and acceptor, contributing to its potential for interaction with protic solvents like alcohols.

  • Ethyl Carboxylate Group (-COOCH2CH3): This ester group introduces polarity and acts as a hydrogen bond acceptor. The ethyl group provides some lipophilic character.

The interplay of these functional groups results in a molecule with a moderate overall polarity. It is anticipated to be poorly soluble in water and highly polar solvents, with increasing solubility in less polar organic solvents.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:

ΔG = ΔH - TΔS

where:

  • ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.

  • T is the absolute temperature.

  • ΔS is the entropy of solution, reflecting the change in disorder of the system.

Several thermodynamic models can be used to correlate and predict solubility data, including the Apelblat and Buchowski equations.[4] The van't Hoff equation is particularly useful for determining the thermodynamic parameters of dissolution from experimental solubility data obtained at different temperatures.[4]

Hansen Solubility Parameters (HSP)

A practical approach to predicting solubility is the use of Hansen Solubility Parameters.[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD: Dispersion forces (from van der Waals interactions)

  • δP: Polar forces (from dipole moments)

  • δH: Hydrogen bonding forces

The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSPs of the solute and solvent indicates a higher likelihood of dissolution.[6]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[7] This equilibrium method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.

Materials and Equipment:

  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid (Ethyl 2-amino-1,3-benzothiazole-6-carboxylate) prep_solvent Add a known volume of solvent to vials prep_solid->prep_solvent Combine equilibration Seal vials and place in a shaker bath at a constant temperature (e.g., 25°C, 37°C) prep_solvent->equilibration agitation Agitate for a set period (e.g., 24-72 hours) to reach equilibrium equilibration->agitation sampling Withdraw an aliquot of the supernatant agitation->sampling filtration Filter the aliquot through a 0.45 µm syringe filter sampling->filtration dilution Dilute the filtrate with a known volume of mobile phase filtration->dilution analysis Analyze the diluted sample by HPLC-UV or UV-Vis spectroscopy dilution->analysis

Sources

Technical Whitepaper: Thermogravimetric Analysis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes experimental rigor, kinetic interpretation, and solid-state chemistry principles.

Executive Summary

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (EABC) represents a critical scaffold in medicinal chemistry, serving as a precursor for riluzole analogs, antimicrobial agents, and kinase inhibitors. In drug development, the thermal profile of such intermediates is not merely a measure of melting point but a predictor of processing stability (e.g., during hot-melt extrusion or milling) and long-term shelf life.

This guide details the protocol for Thermogravimetric Analysis (TGA) of EABC. It moves beyond standard quality control to explore the kinetic triplet (


, 

,

) of its decomposition, ensuring that formulation scientists can distinguish between benign desolvation events and irreversible chemical degradation.

Physicochemical Context & Synthesis Artifacts

To interpret TGA data accurately, one must understand the material's history. EABC is typically synthesized via the cyclization of ethyl 4-aminobenzoate derivatives with thiocyanates or through oxidative cyclization of thiobenzamides.

Implications for Thermal Analysis:

  • Volatiles: Residual solvents (ethanol, DMF) or moisture may appear as low-temperature mass loss events (<120°C).

  • Sublimation: The benzothiazole core is planar and aromatic, making it prone to sublimation prior to melting, which can be mistaken for decomposition in TGA if not corroborated by DSC (Differential Scanning Calorimetry).

  • Decarboxylation: The ethyl ester moiety at the C6 position is the thermodynamic weak point, susceptible to ester pyrolysis at elevated temperatures.

Experimental Protocol: The Self-Validating System

A robust TGA experiment must be self-validating. The following protocol minimizes artifacts caused by buoyancy effects, thermal lag, or atmosphere interaction.

Instrumentation & Sample Preparation[1][2]
  • Instrument: TGA/DSC Simultaneous Analyzer (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).

  • Crucible Selection: Alumina (

    
    ) 70 
    
    
    
    L
    .
    • Rationale: Unlike aluminum pans (melt point ~660°C), alumina allows heating to 900°C to determine total ash content. It is chemically inert to the basic amino group of EABC.

  • Sample Mass: 5–10 mg (

    
     0.1 mg).
    
    • Rationale: Large masses cause thermal gradients; small masses reduce signal-to-noise ratio. 5-10 mg is the optimal balance for organic crystals.

  • Atmosphere: Dynamic Nitrogen (

    
    ) at 50 mL/min.
    
    • Rationale: An inert atmosphere prevents oxidative degradation (combustion), allowing the isolation of thermal decomposition mechanisms (pyrolysis).

Temperature Program (Standard & Kinetic)

For a complete profile, two distinct runs are required:

Run TypeHeating Rate (

)
RangePurpose
Screening 10°C/min30°C to 800°CIdentify

,

, and Residue %.
Kinetic 5, 10, 20°C/min30°C to 600°CCalculate Activation Energy (

) using isoconversional methods.

Visualizing the Workflow

The following diagram outlines the logical flow from sample preparation to kinetic modeling, highlighting critical decision points.

TGA_Workflow Prep Sample Preparation (5mg, Alumina Pan) Purge N2 Purge (30 min equilibration) Prep->Purge Run Thermal Ramp (10°C/min to 800°C) Purge->Run Check Mass Loss < 150°C? Run->Check Solvate Desolvation/Moisture (Quantify %) Check->Solvate Yes (>1%) Stable Anhydrous Crystal (Proceed to T_onset) Check->Stable No (<1%) Decomp Decomposition Analysis (1st Derivative DTG) Solvate->Decomp Stable->Decomp Kinetics Kinetic Modeling (Kissinger/FWO) Decomp->Kinetics

Caption: Operational workflow for TGA profiling of EABC, distinguishing solvent artifacts from intrinsic degradation.

Data Interpretation & Mechanistic Insights

The Thermogram Profile

Upon analyzing EABC, the TGA curve (Mass % vs. Temperature) typically exhibits three distinct regions. The specific temperatures below are theoretical estimates based on benzothiazole analog data [1, 2] and must be experimentally verified.

  • Region I: Desolvation (Ambient – 150°C)

    • Observation: Flat baseline implies an anhydrous crystal form. A step loss of 2-5% indicates a solvate (e.g., ethanol from synthesis).

    • Action: If mass loss is observed, calculate stoichiometry. Mass loss of ~13% suggests a mono-ethanolate.

  • Region II: Melting & Stability Plateau (180°C – 280°C)

    • Observation: EABC has a high melting point (reported ranges vary, often >180°C for derivatives [3]).[1] TGA should show zero mass loss during melting.

    • Critical Check: If mass loss occurs during the melting endotherm (visible in the heat flow signal), the compound is undergoing decomposition upon melting , a critical failure mode for hot-melt extrusion processes.

  • Region III: Degradation (

    
     > 290°C) 
    
    • Mechanism:[2] The primary degradation pathway is likely Ester Pyrolysis , followed by the rupture of the thiazole ring.

    • Step 1: Loss of the ethyl group (as ethylene/CO2).

    • Step 2: Fragmentation of the benzothiazole core (release of

      
      , 
      
      
      
      ).
Kinetic Analysis (The Kissinger Method)

To predict stability at storage temperatures, use the variable heating rate data. The activation energy (


) is derived from the shift in peak decomposition temperature (

) as a function of heating rate (

).


  • Plot

    
     vs 
    
    
    
    .
  • The slope equals

    
    .
    
  • Insight: A high

    
     (>150 kJ/mol) indicates a highly stable crystalline lattice, whereas a lower 
    
    
    
    suggests susceptibility to thermal hydrolysis or oxidation.

Decomposition Pathway Visualization

Understanding the molecular breakdown is vital for identifying toxic degradants. The following diagram illustrates the hypothetical thermal fragmentation of the EABC molecule.

Decomp_Pathway EABC Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (Intact Molecule) Intermediate Carboxylic Acid Intermediate + Ethylene (Gas) EABC->Intermediate Ester Pyrolysis (T > 290°C) Core_Rupture Benzothiazole Ring Fragmentation (Release of CO2, SO2, nitriles) Intermediate->Core_Rupture Decarboxylation & Ring Opening (T > 400°C) Char Carbonaceous Char (Graphitic Residue) Core_Rupture->Char Carbonization (T > 600°C)

Caption: Predicted thermal degradation pathway: Ester pyrolysis followed by heterocyclic ring fragmentation.

Summary of Quantitative Expectations

When reporting results, structure your data against these expected parameters to validate sample purity.

ParameterExpected Range (Theoretical)Significance
Volatiles (<150°C) < 0.5%High purity; absence of hygroscopicity.
Melting Point (

)
180°C – 245°C (Derivative dependent)Confirm identity; check for polymorphs [4].
Onset of Decomp (

)
> 280°CThermal stability limit for processing.
Residue at 800°C < 1.0% (in Air) / ~20% (in

)
Low inorganic contaminants (catalysts).

Final Recommendation: For drug development, always couple TGA with Evolved Gas Analysis (TGA-MS or TGA-FTIR) . Detecting the specific release of ethylene vs. ethanol during the first degradation step will definitively confirm whether the mechanism is elimination (pyrolysis) or hydrolysis (moisture-induced).

References

  • Chem-Impex International. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester - Product Description. Retrieved from

  • Unibrom Corp. (n.d.). Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Retrieved from

  • Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Retrieved from

  • Manjunatha, K. S., et al. (2025). Trimorphism in riluzole salicylate: screening, crystal structures and solution thermodynamics. Journal of Thermal Analysis and Calorimetry / NIH. Retrieved from

  • ResearchGate. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The benzothiazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antimicrobial, and neuroprotective properties. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate represents a critical intermediate; its C-6 ester functionality provides a versatile handle for further structural diversification, while the C-2 amine serves as a primary site for acylation or coupling.

This Application Note details a robust, scalable protocol for synthesizing this scaffold from ethyl 4-aminobenzoate (Benzocaine) via the Hugerschhoff reaction . Unlike generic procedures, this guide focuses on critical process parameters (CPPs)—specifically temperature control and oxidant stoichiometry—to maximize regioselectivity and suppress halogenated byproducts.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the oxidative cyclization of an in situ generated aryl thiourea. The reaction is driven by the electrophilic character of the sulfur atom upon activation by bromine.

Reaction Logic
  • Precursor Activation: Ethyl 4-aminobenzoate is converted to the corresponding thiourea using ammonium thiocyanate (

    
    ).
    
  • Oxidative Closure: Bromine (

    
    ) oxidizes the thiourea sulfur, generating a sulfenyl bromide intermediate.
    
  • Regioselectivity: The para-position is blocked by the ester group. The amino group directs the electrophilic sulfur to the ortho-position, ensuring the formation of the 6-substituted benzothiazole exclusively.

Mechanistic Pathway (DOT Visualization)

Hugerschhoff_Mechanism Start Ethyl 4-aminobenzoate Thiourea Aryl Thiourea Intermediate Start->Thiourea + NH4SCN (Acidic Media) Sulfenyl Sulfenyl Bromide (Electrophile) Thiourea->Sulfenyl + Br2 Oxidation Wheland Sigma Complex (Cyclization) Sulfenyl->Wheland Electrophilic Attack (Ortho) Product Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Wheland->Product - HBr Aromatization

Caption: Mechanistic flow of the Hugerschhoff reaction transforming the aniline precursor into the benzothiazole scaffold via a sulfenyl bromide intermediate.

Experimental Protocol

Materials & Reagents[1]
  • Ethyl 4-aminobenzoate (Benzocaine): >98% purity.[1]

  • Ammonium Thiocyanate (

    
    ):  2.5 equivalents.
    
  • Bromine (

    
    ):  1.05 equivalents (High Hazard: Handle in fume hood).
    
  • Glacial Acetic Acid: Solvent (Anhydrous).

  • Ammonium Hydroxide (

    
    ):  For neutralization.
    
Step-by-Step Methodology
Phase 1: Thiourea Formation & Bromination
  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve Ethyl 4-aminobenzoate (10 mmol, 1.65 g) in Glacial Acetic Acid (20 mL) .

  • Thiocyanate Addition: Add Ammonium Thiocyanate (25 mmol, 1.90 g) to the solution. The mixture may become heterogeneous.

  • Temperature Control (CRITICAL): Cool the reaction mixture to < 10°C using an ice-water bath.

    • Expert Insight: Lower temperatures prevent the bromination of the benzene ring (nuclear bromination) which is a common side reaction at room temperature.

  • Oxidant Addition: Dissolve Bromine (10.5 mmol, 0.54 mL) in Glacial Acetic Acid (5 mL) . Add this solution dropwise over 30 minutes.

    • Observation: The solution will turn yellow/orange. Maintain internal temperature below 10°C.

  • Reaction Completion: After addition, allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1).

Phase 2: Workup & Purification
  • Quenching: Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. A slurry will form.

  • Neutralization: Slowly add Ammonium Hydroxide (25% aq) until the pH reaches 8–9 .

    • Why? The product exists as a hydrobromide salt in the acid. Basification liberates the free amine, causing it to precipitate.

  • Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (95%) .

    • Protocol: Dissolve at reflux, filter hot (if insoluble particles persist), and cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Experimental Workflow (DOT Visualization)

Workflow Setup Setup: 3-Neck Flask Ice Bath (<10°C) Mix Dissolve Benzocaine + NH4SCN in AcOH Setup->Mix AddBr Dropwise Addition of Br2 (Control Exotherm) Mix->AddBr Stir Stir at RT (2-4 hrs) Monitor TLC AddBr->Stir Quench Pour into Ice Water Neutralize with NH4OH Stir->Quench Isolate Filter & Wash Recrystallize (EtOH) Quench->Isolate

Caption: Operational workflow emphasizing temperature control during the critical bromination step.

Analytical Validation

Successful synthesis must be validated against the following physicochemical data.

ParameterExpected ValueNotes
Appearance Pale yellow/white crystalline solidDarkening indicates oxidation or residual bromine.
Melting Point 243 – 245 °C Sharp range indicates high purity.
Yield 75 – 85%Losses usually occur during recrystallization.
IR (

)
3300-3100 (

), 1690-1710 (

ester)
Distinct doublet for primary amine.

NMR

1.35 (t, 3H), 4.35 (q, 2H), 7.6 (d, 1H), 7.8 (dd, 1H), 8.3 (d, 1H)
Aromatic protons confirm 1,2,4-substitution pattern.

Self-Validation Check:

  • If MP is < 230°C: Impurity likely Ethyl 4-aminobenzoate (unreacted) or bromo-aniline derivatives.

  • If yield is < 50%: Check pH during neutralization. The product is soluble in strong acid; ensure pH > 8.

Process Optimization & Troubleshooting

Common Pitfalls
  • Over-Bromination: If the temperature exceeds 15°C during addition, bromine may attack the aromatic ring at the position ortho to the amine (C-3 of the original ring), leading to inseparable byproducts.

  • Incomplete Cyclization: If the thiourea intermediate is observed (via LCMS), extend the reaction time or gently heat to 40°C after the bromine addition is complete.

Green Chemistry Alternative

For laboratories prioritizing green chemistry, the use of Benzyltrimethylammonium tribromide offers a solid-state, weighable equivalent to liquid bromine, improving safety and stoichiometry control. Alternatively, photocatalytic methods using Eosin Y and visible light can effect this cyclization without elemental bromine, though scale-up is often limited by light penetration.

References

  • Sawhney, S. N., & Boykin, D. W. (1979).[2] Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate and related compounds. Journal of Organic Chemistry, 44(7), 1136.

  • Organic Syntheses. Ethyl 4-aminobenzoate (Benzocaine) Preparation. Organic Syntheses, Coll. Vol. 1, p.235 (1941).

  • Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry.

  • SpectraBase. Ethyl 2-aminobenzothiazole-6-carboxylate NMR Data. Wiley Science Solutions.

  • Jordan, A. D., et al. (2006). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 71, 1136.

Sources

Application Note: Synthetic Routes to 2-Aminobenzothiazole-6-Carboxylic Acid Esters

[1][2]

Executive Summary & Strategic Importance

The 2-aminobenzothiazole-6-carboxylic acid ester scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors, glutamate antagonists (e.g., Riluzole analogs), and antimicrobial agents. The presence of the C6-ester functionality provides a versatile handle for further diversification into amides, hydrazides, or heterocycle-fused derivatives.

This guide details the synthesis of ethyl/methyl 2-aminobenzothiazole-6-carboxylates from 4-aminobenzoate esters. We prioritize the Hugerschhoff Reaction due to its scalability and reliability, while also presenting a "Green" Alternative using solid-state oxidants to mitigate the hazards of liquid bromine.

Retrosynthetic Analysis & Mechanistic Logic

The construction of the benzothiazole core typically proceeds via the oxidative cyclization of an arylthiourea. The most convergent route disconnects the C-S bond, tracing back to a para-substituted aniline precursor.

Reaction Mechanism (The Hugerschhoff Reaction)

The transformation involves two distinct phases occurring in a single pot:

  • Thiourea Formation: Reaction of the aniline with thiocyanate (SCN⁻) generates the N-arylthiourea.

  • Oxidative Cyclization: An electrophilic halogen source (Br₂) activates the sulfur atom, triggering an intramolecular Electrophilic Aromatic Substitution (EAS) at the ortho position.

Hugerschhoff_MechanismAnilineEthyl 4-aminobenzoateThioureaN-ArylthioureaIntermediateAniline->Thiourea+ KSCN/AcOHSulfenylBrS-BromoIntermediateThiourea->SulfenylBr+ Br2 (Oxidation)CyclizedCyclizedCationSulfenylBr->CyclizedIntramolecularEASProduct2-Aminobenzothiazole-6-carboxylateCyclized->Product- HBr(Aromatization)

Figure 1: Mechanistic pathway of the Hugerschhoff oxidative cyclization.

Protocol A: Standard Hugerschhoff Cyclization (Liquid Bromine)

Context: This is the industry-standard method for gram-to-kilogram scale synthesis. It is robust but requires strict safety protocols due to the use of elemental bromine.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Substrate: Ethyl 4-aminobenzoate (Benzocaine) [CAS: 94-09-7]

  • Reagents: Potassium Thiocyanate (KSCN), Bromine (Br₂), Glacial Acetic Acid (AcOH).[1][2]

  • Workup: Ammonium hydroxide (NH₄OH) or Sodium bicarbonate (NaHCO₃).

Step-by-Step Methodology
  • Thiourea Formation:

    • Dissolve Ethyl 4-aminobenzoate (10.0 g, 60.5 mmol) and KSCN (17.6 g, 181.5 mmol, 3.0 equiv) in Glacial Acetic Acid (100 mL).

    • Expert Note: Ensure complete dissolution. The excess KSCN drives the equilibrium toward the thiourea intermediate.

    • Cool the solution to 0–5 °C using an ice-salt bath.

  • Oxidative Cyclization:

    • Prepare a solution of Bromine (3.4 mL, 66.5 mmol, 1.1 equiv) in Glacial Acetic Acid (20 mL).

    • CRITICAL STEP: Add the bromine solution dropwise over 30–45 minutes. Maintain internal temperature below 10 °C.

    • Observation: The mixture will turn into a yellow-orange slurry. The exotherm is significant; rapid addition leads to tar formation and regioselectivity loss.

  • Reaction Completion:

    • Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 2–4 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 6:4). The starting aniline spot should disappear.

  • Workup & Purification:

    • Pour the reaction slurry into Crushed Ice/Water (500 mL).

    • Neutralization: The product exists as the hydrobromide salt. Slowly add conc. NH₄OH (25%) with vigorous stirring until pH 8–9 is reached.

    • Precipitation: The free base will precipitate as a pale yellow/white solid.

    • Filter the solid and wash copiously with cold water (3 x 100 mL) to remove inorganic salts and residual acetic acid.

    • Drying: Dry in a vacuum oven at 50 °C overnight.

  • Recrystallization (Optional):

    • If purity is <95%, recrystallize from Ethanol/Water or Toluene .

Expected Yield: 80–90% Characterization: Melting Point: 243–245 °C (Lit. Value).

Protocol B: "Green" Synthesis (Solid-State Oxidant)

Context: For labs with restricted bromine handling capabilities or for parallel synthesis libraries, using Benzyltrimethylammonium Tribromide (OATB) is superior. It is a stable, weighable solid that releases bromine equivalents in situ.

Step-by-Step Methodology
  • Setup:

    • Dissolve Ethyl 4-aminobenzoate (1.0 equiv) and Ammonium Thiocyanate (1.2 equiv) in Acetonitrile or Acetic Acid .

  • Addition:

    • Add OATB (1.0–1.1 equiv) in one portion at room temperature.

    • Advantage:[3][4][5] No cooling bath is typically required for small scales (<1g), though mild cooling (10 °C) improves impurity profiles.

  • Reaction:

    • Stir for 1–2 hours. The orange color of the tribromide fades as it is consumed.

  • Workup:

    • Concentrate the solvent.[6][7]

    • Resuspend in water and neutralize with NaHCO₃.

    • Filter the precipitate.[6][7][8][9]

Comparative Analysis & Troubleshooting

FeatureProtocol A (Liquid Br₂)Protocol B (OATB)
Scale Scalable to kgBest for mg to 10g
Atom Economy HighLower (High MW byproduct)
Safety High Hazard (Corrosive/Volatile)Safer (Solid handling)
Cost Very LowModerate
Yield 80-92%85-95%
Troubleshooting Guide (Expertise & Experience)
  • Problem: Low Yield/Tar Formation.

    • Cause: Bromine added too fast or temperature rose >10 °C during addition.

    • Fix: Control addition rate strictly. Ensure efficient stirring.

  • Problem: Regioisomers.

    • Insight: The 4-aminobenzoate has the para position blocked, forcing cyclization to the ortho position. However, if the ester hydrolyzes (due to wet acid/heat), the free acid might behave differently. Keep conditions anhydrous until workup.

  • Problem: Product is a salt.

    • Insight: The initial precipitate is the HBr salt. It is often water-soluble or forms a gel. You must basify to pH >8 to isolate the free amine.

Experimental Workflow Visualization

WorkflowStartStart: 4-Aminobenzoate EsterReagentsAdd KSCN + AcOHStart->ReagentsDecisionSelect OxidantReagents->DecisionRouteARoute A: Liquid Br2(Scale >10g)Decision->RouteALow Cost/High VolRouteBRoute B: OATB Solid(Scale <10g)Decision->RouteBSafety/Parallel ChemCyclizationStir at RT (2-4 hrs)Monitor TLCRouteA->CyclizationRouteB->CyclizationQuenchQuench in Ice WaterCyclization->QuenchBasifyAdjust pH to 8-9(NH4OH)Quench->BasifyFilterFilter & Wash(Remove inorganic salts)Basify->FilterFinalFinal Product:Ethyl 2-aminobenzothiazole-6-carboxylateFilter->Final

Figure 2: Decision tree and experimental workflow for the synthesis.

References

  • Organic Syntheses Procedure (General Hugerschhoff): Allen, C. F. H.; VanAllan, J. "2-Amino-6-methylbenzothiazole". Org.[3][9] Synth.1942 , 22, 16. Link

  • Medicinal Chemistry Application: Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives."[10] Eur. J. Med. Chem.2019 , 183, 111689.

  • Green Synthesis (OATB): Jordan, A. D.; Luo, C.; Reitz, A. B. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." J. Org.[5] Chem.2003 , 68(22), 8693-8696.[5] Link

  • Specific Ester Synthesis: Jebur, A. K., et al. "Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives." Eurasian J. Anal. Chem.2019 , 14(2), 270-279. Link

Protocol for the synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Abstract

This application note details a robust, high-yield protocol for the synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate , a critical pharmacophore in drug discovery. The method utilizes a modified Hugerschhoff-Kaufmann reaction , involving the oxidative cyclization of ethyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine (


) in glacial acetic acid. This guide prioritizes safety, scalability, and mechanistic understanding, providing a self-validating workflow for generating high-purity (>97%) material without chromatographic purification.

Introduction & Retrosynthetic Analysis

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole). The 6-carboxylate derivative is particularly valuable as it offers orthogonal functionalization vectors: the C2-amine for core diversification and the C6-ester for lipophilicity modulation or fragment coupling.

Retrosynthesis: The most efficient disconnection is the construction of the thiazole ring onto the existing benzene core. This avoids the regioselectivity issues of substituting a pre-formed benzothiazole. We utilize the electronic activation of the para-amino group to direct the electrophilic sulfur species to the ortho position.

Retrosynthesis Target Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Precursor Ethyl 4-aminobenzoate (Benzocaine) Target->Precursor C-S / C-N Bond Formation Reagents KSCN + Br2 (Oxidative Cyclization) Reagents->Target

Figure 1: Retrosynthetic disconnection relying on oxidative cyclization.

Chemical Safety & Hazard Assessment

Critical Warning: This protocol involves Bromine (


) , a highly corrosive, volatile, and toxic oxidant.
ReagentHazard ClassCritical Safety Measure
Bromine (

)
Corrosive, Acute Toxin (Inhalation)Handle only in a functioning fume hood. Use glass/Teflon syringes. Double-glove (Nitrile/Laminate).
Potassium Thiocyanate Acute Toxin, Contact HazardAvoid contact with acid (releases highly toxic HCN gas, though AcOH is generally safe, strong mineral acids must be avoided).
Glacial Acetic Acid Corrosive, FlammableUse in a well-ventilated area.
Ammonium Hydroxide Corrosive, IrritantUse for quenching/neutralization in a hood.

Experimental Protocol

Materials & Equipment
  • Reagents: Ethyl 4-aminobenzoate (Benzocaine, >98%), Potassium Thiocyanate (KSCN, ACS grade), Bromine (

    
    , reagent grade), Glacial Acetic Acid (AcOH), Ammonium Hydroxide (28-30% 
    
    
    
    ), Activated Charcoal.
  • Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (essential for slurry handling), Addition Funnel (pressure-equalizing), Thermometer (internal probe), Ice-water bath.

Step-by-Step Methodology

Step 1: Precursor Solubilization

  • Equip the 500 mL 3-neck RBF with a mechanical stirrer and thermometer.

  • Charge the flask with Ethyl 4-aminobenzoate (16.5 g, 100 mmol) .

  • Add Glacial Acetic Acid (250 mL) . Stir until fully dissolved.

  • Add Potassium Thiocyanate (38.8 g, 400 mmol, 4.0 equiv) .

    • Note: The mixture may become a suspension. This is normal.

  • Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Oxidative Cyclization (The Critical Step)

  • Prepare a solution of Bromine (16.0 g, 5.2 mL, 100 mmol, 1.0 equiv) in Glacial Acetic Acid (40 mL) .

    • Expert Tip: Diluting bromine prevents localized overheating and over-bromination side products.

  • Add the

    
    /AcOH solution dropwise  over 30–45 minutes.
    
    • Control Point: Maintain internal temperature below 10 °C . The reaction is exothermic.

    • Observation: The solution will transition from colorless/white to yellow/orange.

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to room temperature (~20–25 °C) and stir for 12–16 hours (overnight) .

    • Monitoring: An orange precipitate (hydrobromide salt of the product) typically forms.

Step 3: Quenching & Isolation

  • Add Water (100 mL) to the reaction slurry. Heat to 85 °C for 15 minutes to dissolve solids and ensure reaction completion.

  • Filter the hot solution (optional) if insoluble impurities are visible.

  • Cool the filtrate to room temperature.

  • Slowly add Ammonium Hydroxide (28%) dropwise with vigorous stirring until the pH reaches ~8 .

    • Observation: A thick yellow precipitate (free base) will form.

  • Stir the slurry for 30 minutes to ensure full neutralization.

  • Filter the solid using a Buchner funnel.[1]

  • Wash the filter cake sequentially with:

    • Water (3 x 100 mL) – to remove inorganic salts (KBr,

      
      ).
      
    • Cold Ethanol (1 x 20 mL) – to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Step 4: Purification (Optional but Recommended)

  • Recrystallize the crude solid from Ethanol/Water or treat with activated charcoal in hot ethanol if the color is dark.

  • Yield: Expected yield is 85–95% (approx. 19–21 g).

Mechanistic Insight

This transformation proceeds via the formation of an electrophilic thiocyanogen-like species or an N-thiocyano intermediate.

  • Thiocyanation: Bromine reacts with KSCN to generate "Br-SCN" (or equivalent electrophilic sulfur species).

  • N-Functionalization: The amino group of the ethyl 4-aminobenzoate attacks the electrophilic sulfur, forming an N-thiocyanoamine intermediate.

  • Cyclization: The sulfur atom, now activated, undergoes electrophilic aromatic substitution (EAS) at the ortho position. The electron-donating nitrogen facilitates this ring closure.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 2-aminobenzothiazole core.

Mechanism Step1 Reagent Activation KSCN + Br2 -> Br-SCN + KBr Step2 N-Thiocyanation Ar-NH2 + Br-SCN -> Ar-NH-SCN Step1->Step2 Electrophile Gen. Step3 Intramolecular Cyclization (EAS at ortho-position) Step2->Step3 -HBr Step4 Tautomerization -> 2-Aminobenzothiazole Step3->Step4 Aromatization

Figure 2: Mechanistic pathway of the Hugerschhoff/Kaufmann cyclization.

Characterization & QC Criteria

To validate the synthesis, compare your data against these standard values.

ParameterSpecificationDiagnostic Signals
Appearance Yellow to Pale Yellow Solid-
Melting Point 243 – 246 °CSharp range indicates high purity.
1H NMR (400 MHz, DMSO-

)
Consistent with Structureδ 8.28 (d, 1H, H-7), 7.88 (s, 2H,

), 7.82 (dd, 1H, H-5), 7.37 (d, 1H, H-4), 4.29 (q, 2H,

), 1.32 (t, 3H,

).[2]
IR (KBr) Functional Group Confirmation3333, 3261 cm⁻¹ (

stretch), 1737 cm⁻¹ (Ester C=O), 1630 cm⁻¹ (C=N).
HPLC Purity >97%(Area %) at 254 nm.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete neutralization or trapped acetic acid.

    • Fix: Ensure pH is adjusted to 8-9.[3] Grind the solid and re-wash with water to remove trapped salts/acid.

  • Issue: Dark/Red Product.

    • Cause: Over-bromination or oxidation.

    • Fix: Strictly control temperature (<10 °C) during

      
       addition.[1] Use activated charcoal during recrystallization.[1]
      
  • Issue: Regioisomers.

    • Note: The para-substituted starting material (ethyl 4-aminobenzoate) forces cyclization to the ortho position. Regioisomers are generally not observed with this substrate, making purification simple.

References

  • Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 2019.[1] Available at: [Link]

  • 2-Amino-6-methylbenzothiazole. Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 22, p.16 (1942). (Provides the foundational Kaufmann method protocol). Available at: [Link]

  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). IUCr Journals. Available at: [Link]

Sources

Application of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate in antimicrobial studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate in Antimicrobial Discovery

Abstract

This guide details the experimental application of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 20636-69-9), a privileged heterocyclic scaffold used in the development of potent antimicrobial agents. While the parent ester exhibits baseline biological activity, its primary utility lies as a versatile precursor for Structure-Activity Relationship (SAR) exploration. This document provides standardized protocols for its solubilization, derivatization, and in vitro evaluation against Gram-positive (Staphylococcus aureus, Bacillus spp.) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens.[1] Mechanisms of action, specifically DNA gyrase inhibition and cell wall disruption, are discussed to aid in assay interpretation.

Chemical Profile & Properties

Before initiating biological assays, researchers must account for the physicochemical limitations of the benzothiazole core, particularly its lipophilicity.

PropertySpecification
IUPAC Name Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
CAS Number 20636-69-9
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Appearance Yellow to light orange crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; Poorly soluble in water/PBS
pKa (Calculated) ~3.5 (Amino group), making it a weak base
Storage 2–8°C, desiccated, protected from light

Mechanism of Action (MOA)

Understanding the MOA is critical for selecting the correct downstream assays. Benzothiazole derivatives, particularly those substituted at the C-6 position, exert antimicrobial effects through two primary pathways:

  • Inhibition of DNA Gyrase (Topoisomerase II): The benzothiazole core mimics the ATP-binding pocket of bacterial DNA gyrase B subunit. This inhibition prevents the supercoiling of DNA required for replication, leading to bacterial cell death (Bactericidal).

  • Cell Membrane Permeability: Lipophilic derivatives interact with the bacterial cell wall, disrupting membrane integrity and causing leakage of intracellular electrolytes.

MOA Visualization

MOA_Pathway Compound Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Derivatization Derivatization (Schiff Base/Urea Formation) Compound->Derivatization SAR Optimization Target1 Target 1: DNA Gyrase B (ATP Binding Pocket) Derivatization->Target1 High Affinity Binding Target2 Target 2: Cell Membrane (Lipid Bilayer) Derivatization->Target2 Lipophilic Interaction Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Membrane Depolarization & Leakage Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal) Effect1->Outcome Effect2->Outcome

Figure 1: Dual mechanism of action for 6-substituted benzothiazole derivatives targeting DNA replication and membrane integrity.

Experimental Workflow: From Synthesis to Screening

The ethyl ester is rarely the final drug candidate. It serves as the "Hub" for generating libraries.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation PABA Precursor: P-amino benzoic acid Cyclization Cyclization: KSCN + Br2 PABA->Cyclization Scaffold SCAFFOLD: Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Cyclization->Scaffold Reaction Reaction with Aromatic Aldehydes Scaffold->Reaction Library Schiff Base Library Reaction->Library MIC MIC Assay (Broth Microdilution) Library->MIC Tox Cytotoxicity (MTT Assay) Library->Tox

Figure 2: Strategic workflow utilizing the ethyl ester scaffold for antimicrobial library generation.

Detailed Protocols

Protocol 1: Compound Preparation & Solubilization

Rationale: The compound is hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing false-negative MIC results.

  • Stock Solution (10 mg/mL):

    • Weigh 10 mg of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.

    • Dissolve in 1 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

    • Note: If crystallization occurs, sonicate at 37°C for 5 minutes.

  • Working Solution:

    • Dilute the stock 1:10 in Mueller-Hinton Broth (MHB) to achieve 1 mg/mL (1000 µg/mL).

    • Critical Check: Ensure final DMSO concentration in the assay well is < 1% (v/v) to avoid solvent toxicity to bacteria.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Method: CLSI-compliant Broth Microdilution. Target Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Steps:

  • Inoculum Preparation:

    • Grow bacteria in MHB at 37°C to reach 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 in fresh MHB to reach a final testing concentration of ~5 x 10⁵ CFU/mL.

  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of sterile MHB.

    • Column 1: Add 100 µL of Compound Working Solution (1000 µg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

    • Controls:

      • Col 11: Growth Control (Bacteria + Solvent only).

      • Col 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation:

    • Seal plate with breathable film. Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Quantitative: Measure OD₆₀₀ using a microplate reader.

    • Indicator: Add 20 µL Resazurin (0.015%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Protocol 3: Time-Kill Kinetics

Rationale: Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Setup: Prepare tubes with compound at 1x MIC, 2x MIC, and 4x MIC in MHB.

  • Inoculation: Add bacteria (~10⁶ CFU/mL) to each tube.

  • Sampling:

    • Remove aliquots at T=0, 2, 4, 8, and 24 hours.

    • Serially dilute in PBS and plate on Nutrient Agar.

  • Analysis:

    • Count colonies after 24h incubation.

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Data Interpretation & Expected Results

Compound FormExpected MIC (S. aureus)Expected MIC (E. coli)Interpretation
Parent Ester 125 – 250 µg/mL> 500 µg/mLWeak activity; limited by cell wall penetration in Gram-negatives.
Schiff Base Deriv. 10 – 50 µg/mL25 – 100 µg/mLEnhanced lipophilicity improves penetration; -N=CH- linker aids binding.
Urea Derivative < 10 µg/mL10 – 50 µg/mLHigh potency due to specific H-bonding with DNA Gyrase active site.

Note: The 6-carboxylate group is electron-withdrawing. Converting this to a hydrazide or amide typically increases potency by enabling additional hydrogen bonding interactions with the target enzyme.

References

  • Jebur, A. K., et al. (2019). "Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives." Eurasian Journal of Analytical Chemistry.

  • Hutchinson, I., et al. (2010). "Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases." Antimicrobial Agents and Chemotherapy.[2]

  • PubChem. (n.d.). "Ethyl 2-aminobenzothiazole-6-carboxylate | C10H10N2O2S."[3] National Library of Medicine.

  • Mishra, S., et al. (2023).[4][5] "Recent insights into antibacterial potential of benzothiazole derivatives." Future Medicinal Chemistry.

  • Bondock, S., et al. (2011). "Synthesis and antimicrobial activity of some new 2-amino-benzothiazole derivatives." European Journal of Medicinal Chemistry. (Contextual citation for general benzothiazole protocols).

Sources

Application Note: Optimized Hydrolysis Protocols for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the hydrolysis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (EABTC) to its corresponding free acid, 2-amino-1,3-benzothiazole-6-carboxylic acid . This transformation is a critical step in the synthesis of bioactive scaffolds, including Riluzole analogs, FBPase inhibitors, and amyloid-binding radioligands.

While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the zwitterionic nature of the product and the poor aqueous solubility of the benzothiazole core. This guide provides two validated methods—Alkaline Saponification (Method A) and Acid Hydrolysis (Method B) —with a focus on yield maximization and purity.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate[7]
  • Compound: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate[1][2]

  • CAS: 50850-93-6[1]

  • Molecular Weight: 222.26 g/mol

  • Key Features:

    • Ester at C6: Conjugated with the aromatic system; moderately electrophilic.

    • Amine at C2: Electron-donating group (EDG). It increases electron density in the thiazole ring, slightly deactivating the ester toward nucleophilic attack compared to a simple benzoate.

    • Solubility: Soluble in THF, DMSO, hot Ethanol; poorly soluble in water.

Reaction Mechanism (Alkaline Hydrolysis)

The reaction proceeds via the standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)  mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to release ethoxide and the carboxylate.[3]

Critical Consideration: Upon acidification during workup, the 2-amino group (weakly basic) and the carboxylic acid (acidic) can form a zwitterionic species or a salt depending on the final pH. Precise pH control is required for isolation.

HydrolysisMechanism cluster_legend Reaction Phase Substrate Ethyl Ester (Substrate) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH- (Nucleophilic Attack) Carboxylate Carboxylate Salt (Soluble) Tetrahedral->Carboxylate - OEt- (Elimination) Product Free Acid (Precipitate) Carboxylate->Product + H+ (pH Adjustment to 3-4)

Figure 1: Mechanistic pathway for the alkaline hydrolysis of EABTC.

Experimental Protocols

Method A: Alkaline Saponification (Recommended)

Best for: Small to medium scale (mg to gram), high purity requirements, and avoiding harsh acidic conditions.

Reagents & Equipment[4][5]
  • Substrate: EABTC (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq) or NaOH (3.0 eq)

  • Solvent: THF : Water (3:1 ratio) or Ethanol : Water (4:1 ratio)

  • Acid: 1M HCl (for workup)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve EABTC (e.g., 1.0 g, 4.5 mmol) in THF (15 mL). Ensure complete dissolution; mild heating (40°C) may be required.

  • Base Addition: Prepare a solution of LiOH·H₂O (0.57 g, 13.5 mmol) in Water (5 mL). Add this dropwise to the stirring ester solution.

    • Note: The solution may turn slightly yellow/orange due to the formation of the benzothiazole anion.

  • Reaction: Heat the mixture to 60°C (or gentle reflux if using EtOH) for 4–6 hours .

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and the baseline spot (carboxylate) should appear.
      
  • Concentration: Evaporate the organic solvent (THF/EtOH) under reduced pressure (Rotavap). Do not evaporate to dryness; leave the aqueous phase.

  • Workup (Precipitation):

    • Cool the remaining aqueous solution to 0–5°C (ice bath).

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.0 – 4.0 .

    • Observation: A thick white to off-white precipitate will form.

    • Caution: Do not acidify below pH 2, or the hydrochloride salt may form, which is more soluble in water, leading to yield loss.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) followed by a small amount of cold acetone (to remove trace organic impurities).

  • Drying: Dry under vacuum at 50°C overnight.

Method B: Acid Hydrolysis (Scale-Up Alternative)

Best for: Large scale (>10g) where filtration speed is critical, or if the Hydrochloride salt is the desired final form.

Reagents
  • Substrate: EABTC (1.0 eq)

  • Acid: 6M Hydrochloric Acid (HCl) (Excess, ~10-15 vol)

  • Solvent: 1,4-Dioxane (Optional co-solvent for wetting)

Step-by-Step Procedure
  • Suspension: Suspend EABTC (e.g., 10 g) in 6M HCl (100 mL).

  • Reflux: Heat the suspension to reflux (approx. 100°C). The solid will eventually dissolve as hydrolysis proceeds and the amine is protonated.

  • Duration: Reflux for 6–12 hours .

  • Cooling: Cool the reaction mixture to room temperature.

  • Isolation (Choice of Form):

    • Option 1 (HCl Salt): Cool to 0°C. The hydrochloride salt of the product may precipitate. Filter and wash with cold 6M HCl.

    • Option 2 (Free Acid): Neutralize the solution with 6M NaOH or saturated Sodium Acetate solution to pH 3–4 . The free amino-acid zwitterion will precipitate.

  • Purification: Recrystallize from minimal boiling water or DMF/Water if necessary.

Purification & Troubleshooting Logic

The isolation of 2-aminobenzothiazoles is pH-sensitive. Use the logic tree below to determine the correct workup path.

PurificationLogic Start Reaction Complete (TLC Verified) SolventRemoval Remove Organic Solvent (Rotavap) Start->SolventRemoval Acidify Acidify Aqueous Phase (1M HCl) SolventRemoval->Acidify Precipitate Did Precipitate Form? Acidify->Precipitate Yes Yes Precipitate->Yes No No Precipitate->No Filter Filter & Wash (Cold Water) Yes->Filter CheckPH Check pH No->CheckPH PH_Low pH < 2 (Amine protonated) CheckPH->PH_Low PH_High pH > 5 (Carboxylate form) CheckPH->PH_High AdjustUp Add NaOAc to pH 3-4 PH_Low->AdjustUp AdjustDown Add HCl to pH 3-4 PH_High->AdjustDown AdjustUp->Filter AdjustDown->Filter

Figure 2: Decision tree for the isolation of the zwitterionic product.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
Yield > 85% (Method A), > 70% (Method B)Gravimetric
Melting Point > 300°C (dec.)Capillary MP
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, COOH), 8.3 (s, 1H, H-7), 7.8 (d, 1H, H-5), 7.4 (d, 1H, H-4), 7.2 (br s, 2H, NH2)400 MHz NMR
Solubility Soluble in DMSO, dilute base; Insoluble in Water, DCMSolubility Test

References

  • Synthesis of Riluzole Analogs: Jimonet, P., et al. "Riluzole series. Synthesis and in vivo 'antiglutamate' activity of 6-substituted-2-benzothiazolamines." Journal of Medicinal Chemistry 42.15 (1999): 2828-2843. Link

  • General Benzothiazole Hydrolysis: Hays, S. J., et al. "Substituted 2-benzothiazolamines as sodium channel blockers: structural requirements for activity." Journal of Medicinal Chemistry 29.6 (1986): 1009-1015. Link

  • Amyloid Imaging Agents: Mathis, C. A., et al. "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry 46.13 (2003): 2740-2754. Link

  • Protocol Validation: "Synthesis of 2-amino-benzothiazole-6-carboxylic acid." Sciencemadness Discussion Board (2007). Link

Sources

Application Note: Coupling Strategies for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 50850-93-6) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally analogous to Riluzole (a neuroprotective agent for ALS), this building block offers two distinct orthogonal handles: a C-2 amino group and a C-6 ethyl ester.

This guide focuses on coupling reactions involving the C-2 amine. Due to the electron-withdrawing nature of the benzothiazole core and the para-positioned ester, the C-2 amine exhibits reduced nucleophilicity compared to standard anilines. Consequently, standard coupling protocols often fail, necessitating optimized conditions. This note details robust protocols for Amide Coupling, Buchwald-Hartwig N-Arylation, and Schiff Base formation, specifically tailored to overcome this electronic deactivation.

Reactivity Profile & Mechanistic Insight

The 2-aminobenzothiazole system is an ambident nucleophile (ring nitrogen vs. exocyclic amine), but under neutral/basic coupling conditions, the exocyclic amine is the primary reactive site. However, its nucleophilicity is severely attenuated.

Reactivity Landscape (DOT Visualization)

ReactivityMap Center Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Amine C-2 Amino Group (Weak Nucleophile) Center->Amine Ester C-6 Ethyl Ester (Electrophile) Center->Ester Ring Benzothiazole Core (Aromatic System) Center->Ring Amide Amide Coupling (Requires HATU/POCl3) Amine->Amide Acylation Buchwald Buchwald-Hartwig (Requires Pd/BrettPhos) Amine->Buchwald N-Arylation Schiff Schiff Base (Requires Acid Cat.) Amine->Schiff Condensation Sandmeyer Sandmeyer Rxn (NH2 -> Halide) Amine->Sandmeyer Diazotization Hydrolysis/Reduction Hydrolysis/Reduction Ester->Hydrolysis/Reduction

Figure 1: Functional group reactivity map emphasizing the C-2 amine as the primary handle for divergent synthesis.

Protocol A: High-Efficiency Amide Coupling

Challenge: The C-2 amine is poorly nucleophilic. Standard carbodiimide couplings (EDC/NHS) often result in low yields or recovered starting material. Solution: Use of high-activity coupling agents (HATU) or activation via acid chlorides.

Method A1: HATU-Mediated Coupling (Recommended for Precious Acids)

This method prevents racemization of chiral carboxylic acid partners and drives the reaction despite the amine's low reactivity.

Reagents:

  • Substrate: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 eq)

  • Carboxylic Acid: R-COOH (1.2 eq)

  • Coupling Agent: HATU (1.2 - 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 eq).

  • Reaction: Stir at 50–60°C for 4–12 hours. Note: Heating is often required for this substrate, unlike standard anilines.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Method A2: Acid Chloride Method (Robust/Scalable)

If the carboxylic acid partner is simple or tolerant of harsh conditions, converting it to an acid chloride is the most reliable method.

  • Convert R-COOH to R-COCl using SOCl2 or (COCl)2.

  • Dissolve Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 eq) in dry Pyridine (or DCM with 3 eq Pyridine).

  • Add R-COCl (1.2 eq) dropwise at 0°C.

  • Warm to RT and stir. If conversion is slow, heat to 80°C (if using Pyridine as solvent).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Challenge: Heteroaryl amines can poison Pd catalysts and are weak nucleophiles. Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, Xantphos) to facilitate the reductive elimination step.

Reagents:

  • Nucleophile: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 eq)

  • Electrophile: Aryl Bromide or Iodide (Ar-X) (1.0 - 1.2 eq)

  • Catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2

  • Ligand: BrettPhos or Xantphos (4–10 mol%)

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Protocol:

  • Prep: Flame-dry a reaction vial equipped with a stir bar.

  • Load Solids: Add the Benzothiazole amine (1.0 eq), Aryl Halide (1.0 eq), Base (Cs2CO3), Pd source, and Ligand.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Inject degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12–24 hours.

  • Monitoring: Monitor by LC-MS. The product will show a distinct UV shift.

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via column chromatography.[2][3]

Optimization Table:

VariableCondition A (Standard)Condition B (Challenging Substrates)
Ligand XantphosBrettPhos or tBuBrettPhos
Base Cs2CO3 (Weak)NaOtBu (Strong - watch for ester hydrolysis)
Temp 80-100°C110-120°C (Microwave)

Protocol C: Schiff Base Formation (Imine Condensation)

This reaction is widely cited for generating bioactive benzothiazole derivatives [1, 2].

Mechanism: Acid-catalyzed condensation between the amine and an aldehyde. Protocol:

  • Dissolve Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 eq) in Ethanol or Methanol.

  • Add the Aldehyde (1.0 eq).

  • Add catalytic Glacial Acetic Acid (2–3 drops).

  • Reflux for 2–6 hours.

  • Isolation: The Schiff base often precipitates upon cooling. Filter and wash with cold ethanol. If no precipitate, remove solvent and recrystallize from EtOH.

Workflow Visualization

Workflow Start Start: Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Decision Select Coupling Partner Start->Decision PathA Carboxylic Acid (Amide Bond) Decision->PathA PathB Aryl Halide (N-Aryl Bond) Decision->PathB PathC Aldehyde (Imine Bond) Decision->PathC StepA Activate Acid with HATU/DIPEA Solvent: DMF, Temp: 60°C PathA->StepA StepB Pd-Cat Buchwald-Hartwig Ligand: BrettPhos, Base: Cs2CO3 PathB->StepB StepC Acid Cat. Condensation Solvent: EtOH, Reflux PathC->StepC Result Purification & Analysis (LC-MS / NMR) StepA->Result StepB->Result StepC->Result

Figure 2: Decision tree for selecting the optimal coupling protocol based on the desired electrophile.

References

  • Synthesis and biological evaluation of Schiff's Bases of Some New Benzothiazole Derivatives. International Journal of ChemTech Research. (2011).[2] Describes the condensation of 2-aminobenzothiazoles with aldehydes.[4][5][6][7]

  • Riluzole series. Synthesis and in vivo "antiglutamate" activity. Journal of Medicinal Chemistry.[8] (2001). Establishes the biological relevance of 6-substituted 2-aminobenzothiazoles.

  • Buchwald–Hartwig amination. Wikipedia / Organic Chemistry Portal.[9] General conditions for Pd-catalyzed amination of heteroaryl amines. [10][11]

  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Product Data. ChemicalBook. Physical properties and synthesis data.[2][3][4][6][7][9][11][12][13][14][15]

Sources

High-throughput screening assays for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Focus: Kinase Inhibition Profiling & False-Positive Mitigation Strategies

Abstract

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for libraries targeting kinases (FLT3, PI3K), neurodegenerative enzymes (AChE), and RNA motifs. However, its structural homology to D-luciferin presents a unique challenge: a high propensity for false-positive results in luciferase-based reporter assays. This guide provides a validated workflow for screening these derivatives, emphasizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass autofluorescence and a mandatory counter-screen to identify luciferase inhibitors.

Introduction: The Scaffold & The Strategy

The 2-aminobenzothiazole core acts as a bioisostere for the adenine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors . The ethyl ester at the C6 position allows for rapid diversification into amides or acids, facilitating Structure-Activity Relationship (SAR) studies.

Why this specific guide? Standard fluorescence intensity assays often fail with benzothiazoles because many derivatives are inherently fluorescent (blue/green region). Furthermore, these compounds act as competitive inhibitors of Firefly Luciferase, invalidating standard ATP-depletion cell viability assays. This protocol uses TR-FRET (Lanthascreen™ or HTRF®) to spatially and temporally resolve the signal, ensuring data integrity.

Screening Logic Flow

ScreeningWorkflow Library Library Prep (Ethyl 2-amino-benzothiazole-6-carboxylate derivatives) Solubility QC: Solubility Check (DMSO Tolerance) Library->Solubility Primary Primary Screen (TR-FRET Kinase Assay) Solubility->Primary Triage Hit Triage (>50% Inhibition) Primary->Triage Counter Counter-Screen (Luciferase Interference) Triage->Counter Filter Hits Valid Validated Hits Counter->Valid Non-Interfering

Figure 1: Logical workflow for screening benzothiazole derivatives, prioritizing the elimination of assay artifacts early in the triage process.

Pre-Screening: Compound Management

Benzothiazole-6-carboxylates are generally lipophilic. Proper handling is essential to prevent precipitation, which causes light scattering and false inhibition.

Protocol:

  • Stock Preparation: Dissolve derivatives to 10 mM in 100% DMSO.

  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo® Liquid Handler) to transfer nanoliter volumes directly to assay plates. This avoids tip-based carryover.

  • Solubility Limit: Do not exceed 1% DMSO final concentration in the assay buffer.

    • Expert Insight: If the C6-ester is hydrolyzed to the acid, solubility improves, but cell permeability may decrease. Screen both the ester (pro-drug/precursor) and the acid if possible.

Primary Assay: TR-FRET Kinase Screen

Objective: Identify inhibitors of a representative kinase (e.g., PI3K or FLT3) while negating compound autofluorescence. Method: Time-Resolved FRET (TR-FRET). A Europium-labeled antibody (Donor) binds the phosphorylated product. A tracer (Acceptor) binds the antibody or product. Energy transfer occurs only if the kinase is active.

Reagents & Setup
  • Enzyme: Recombinant FLT3 or PI3K (0.5 nM final).

  • Substrate: Fluorescein-labeled Poly-GT or specific peptide (200 nM).

  • ATP:

    
     apparent (typically 10-50 µM).
    
  • Detection: Eu-labeled anti-phosphotyrosine antibody.

Step-by-Step Protocol
StepActionVolume/Well (384-well)Notes
1 Compound Addition 10 - 50 nLTransfer via acoustic dispenser.
2 Enzyme Mix 2.5 µLBuffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
3 Pre-Incubation -Incubate 15 min at RT to allow compound-enzyme binding.
4 Substrate/ATP Mix 2.5 µLInitiates reaction.
5 Reaction Incubation -60 min at RT (Dark).
6 Detection Mix 5 µLContains EDTA (to stop reaction) and Eu-Antibody.
7 Read -TR-FRET Reader (Ex: 337nm, Em: 620nm & 665nm).

Data Calculation: Calculate the Emission Ratio (ER):



  • Inhibition %:

    
    
    
  • Z' Factor Requirement: A robust assay must have

    
    .
    
Critical Counter-Screen: Luciferase Interference

The Trap: Benzothiazole derivatives are structural analogs of D-Luciferin .[1] They can act as competitive inhibitors of Firefly Luciferase (FLuc) or stabilize the enzyme, causing unpredictable signal changes in reporter assays or CellTiter-Glo®.

Mechanism of Interference Diagram:

Interference FLuc Firefly Luciferase Result Reduced Light Signal (Mimics Cell Death/Gene Repression) FLuc->Result Luciferin D-Luciferin (Substrate) Luciferin->FLuc Normal Binding Compound Ethyl 2-amino-benzothiazole (Test Compound) Compound->FLuc Competitive Inhibition (False Positive) Compound->Result Artifact

Figure 2: Competitive binding of benzothiazole derivatives to Luciferase leads to false positives in viability or reporter assays.

Counter-Screen Protocol
  • Setup: Use a constitutively expressing Luciferase line (e.g., HEK293-Luc) or purified Luciferase enzyme.

  • Method: Add test compounds to the enzyme/cells after the biological stimulus but before the detection reagent, or use a "Spike-in" method.

  • Spike-in Assay:

    • Prepare Luciferase reagent + 10 nM recombinant Luciferase.

    • Add test compounds.

    • Measure Luminescence immediately.

    • Interpretation: Any compound reducing signal by >20% compared to DMSO control is a Luciferase Inhibitor . These must be flagged.

  • Alternative: Use Renilla Luciferase or Resazurin (fluorescence-based) for cell viability to avoid this artifact.

References & Grounding
  • Benzothiazole 6-carboxylate as a Privileged Scaffold:

    • Source:

    • Relevance: Confirms chemical structure and GHS classification for safety handling.

  • Kinase Targeting (FLT3/PI3K):

    • Source:

    • Relevance: Validates the scaffold's utility in designing FLT3 and PI3K inhibitors (e.g., Quizartinib analogs).

  • RNA Targeting (r(UY:GA) Motif):

    • Source:

    • Relevance: Highlights a highly specific, non-protein target for this exact scaffold class.

  • Luciferase Interference (The "Trap"):

    • Source:

    • Relevance: Authoritative grounding for the mandatory counter-screen protocol due to structural similarity between benzothiazoles and luciferin.

  • General HTS Assay Guidance:

    • Source:

    • Relevance: Provides the statistical basis for Z' factor and artifact identification.

Sources

Application Note: In Vitro Evaluation of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent biological activity against a wide spectrum of targets, including DNA gyrase (antimicrobial), PI3K kinases (anticancer), and glutamate receptors (neuroprotection).

This Application Note provides a rigorous technical guide for the in vitro evaluation of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and its functionalized analogs. Unlike generic protocols, this guide addresses the specific physicochemical challenges of this scaffold—specifically its lipophilicity and potential for oxidative dimerization in solution. We outline a dual-track screening workflow: Antimicrobial Susceptibility Testing (MIC) and Antineoplastic Cytotoxicity Profiling (MTT) .

Chemical Context & Handling

Parent Compound: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS: 50850-93-6 Molecular Weight: 222.26 g/mol [1]

Solubility and Stability Profile

The 6-carboxylate ester renders the molecule lipophilic (LogP ~2.3).[1] While this aids membrane permeability, it complicates aqueous assay preparation.[1]

  • Solvent Vehicle: Dimethyl sulfoxide (DMSO) is the mandatory vehicle.[1]

  • Stability Warning: The 2-amino group is susceptible to oxidative dimerization (forming azo linkages) if stored in DMSO at room temperature for >48 hours.[1]

  • Best Practice: Prepare 10 mM stock solutions immediately prior to use. If storage is required, freeze at -20°C under argon gas to prevent oxidation.[1]

Experimental Workflow

The following diagram illustrates the critical path from compound solubilization to hit validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Validation Compound Solid Compound (Ethyl 2-amino...) Stock 10mM Stock (100% DMSO) Compound->Stock Solubilize Dilution Working Solution (2% DMSO in Media) Stock->Dilution Serial Dilution MIC Antimicrobial (MIC) Resazurin Assay Dilution->MIC MTT Cytotoxicity (IC50) MTT Assay Dilution->MTT Hit Hit Identification (>50% Inhibition) MIC->Hit <10 µg/mL MTT->Hit <10 µM SAR SAR Analysis (Substituent Effects) Hit->SAR

Figure 1: Integrated workflow for the evaluation of benzothiazole-6-carboxylate analogs. Note the critical dilution step to ensure final DMSO concentration <1% in cell assays.

Protocol A: Antimicrobial Susceptibility (Resazurin Microdilution)[1]

Benzothiazole analogs often target bacterial DNA gyrase.[1] Standard turbidity assays are often inaccurate for these compounds due to precipitation at high concentrations.[1] We utilize a Resazurin (Alamar Blue) reduction assay, which provides a colorimetric readout of metabolic activity.[1]

Materials
  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.[1]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).[1]

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Negative).[1]

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well flat-bottom plate.

  • Compound Addition: Add 100 µL of the test analog (200 µg/mL) to Column 1. Perform serial 2-fold dilutions across the plate to Column 10. Discard the final 100 µL.

    • Resulting Range: 100 µg/mL to 0.19 µg/mL.[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

  • Readout: Observe color change.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of resazurin).[1]

Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.

Protocol B: Antineoplastic Cytotoxicity (MTT Assay)

The 6-carboxylate moiety allows for modifications that enhance lipophilicity, facilitating entry into cancer cells where these analogs can intercalate DNA or inhibit kinases.[1]

Materials
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), or A549 (Lung).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

  • Solubilizer: DMSO (acidified with 0.1 M Glycine if pH adjustment is needed, though pure DMSO is standard).[1]

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing the benzothiazole analog at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Control: Ensure final DMSO concentration is

      
       to prevent solvent toxicity.[1]
      
  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells will reduce yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Carefully aspirate media (do not disturb crystals).[1] Add 100 µL DMSO to dissolve the formazan.[1]

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation (IC50)

Calculate % Cell Viability using the formula:



Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50.[1]

Structure-Activity Relationship (SAR) Guide

When evaluating your library of analogs, use the following logic to interpret results:

Structural ModificationTarget RegionExpected Effect
6-Ester Hydrolysis Acid (COOH)Reduced Permeability. The free acid is too polar for passive diffusion; often inactive in whole-cell assays despite high enzyme affinity.[1]
2-Amino Acylation Amide (-NHCOR)Increased Stability. Protects against metabolic oxidation.[1] Bulky amides may improve kinase selectivity (steric fit).[1]
2-Amino Schiff Base Imine (-N=CH-Ar)Enhanced Antimicrobial Activity. Schiff bases often show higher MIC potency due to increased lipophilicity and metal chelation capability.[1]
Benzothiazole Core Sulfur/NitrogenH-Bonding. The N3 nitrogen is a critical H-bond acceptor in the ATP-binding pocket of kinases.[1]

References

  • PubChem Compound Summary. (2025). Ethyl 2-aminobenzothiazole-6-carboxylate (CID 601008).[1] National Center for Biotechnology Information.[1] Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] Standard M07.[1] Link

  • Abcam Protocols. (2024). MTT Assay Protocol for Cell Viability.[1][3]Link[1]

  • Jebur, A. K., et al. (2019).[1][4] Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry.[1][4] Link

  • MDPI Molecules. (2021).[1] Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (Context on Riluzole analogs). Link

Sources

Mass spectrometry of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Abstract

This application note details a robust protocol for the characterization of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate , a critical pharmacophore in medicinal chemistry used for synthesizing antitumor and antimicrobial agents. We present a self-validating LC-MS/MS workflow, emphasizing the specific fragmentation pathways governed by the benzothiazole core and the ethyl ester moiety. This guide enables researchers to distinguish the target analyte from common process impurities (e.g., the hydrolyzed acid or decarboxylated byproducts) with high specificity.

Physicochemical Profile & MS Suitability

Before initiating MS analysis, understanding the analyte's properties is crucial for ionization source selection.

PropertyValueRelevance to MS Protocol
Formula

Isotope pattern will show distinct

contribution (~4.4%).
Exact Mass 222.0463 DaTarget

at 223.0536 m/z .
LogP ~2.3 (Predicted)Suitable for Reverse Phase (C18) chromatography.
pKa (Base) ~3.5 (Thiazole N)Readily protonates in acidic mobile phases (Formic Acid).
Solubility DMSO, MeOH, EtOHSample preparation should avoid pure water to prevent precipitation.

Experimental Protocol

Sample Preparation (Standard Workflow)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

  • Critical Step: Use amber glass vials. Benzothiazole amines can be light-sensitive over prolonged storage.

LC-MS/MS Instrumentation Parameters
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Rationale: The 2-amino group and the thiazole nitrogen provide excellent protonation sites (

    
    ), making ESI+ far more sensitive than APCI or Negative mode for this ester.
    

Liquid Chromatography (LC) Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (10 min).

Mass Spectrometer (Q-TOF/Orbitrap) Settings:

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 325°C.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the ester).

  • Collision Energy (CE): Ramp 10–40 eV to capture full fragmentation tree.

Results & Discussion: Fragmentation Mechanics

The mass spectrum of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is defined by the competition between the stability of the benzothiazole core and the lability of the ethyl ester side chain.

Primary Ionization
  • Observed Parent:

    
     223.05  (
    
    
    
    ).
  • Isotopic Signature: A distinctive M+2 peak at

    
     225.05 (~4.5% relative abundance) confirms the presence of one Sulfur atom.
    
Diagnostic Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows three distinct degradation pathways.

Pathway A: Ester Modification (The "Ethyl" Loss)

  • Transition:

    
     (
    
    
    
    28 Da).
  • Mechanism: McLafferty-type rearrangement or loss of ethylene (

    
    ) from the ethyl ester group.
    
  • Product: Protonated 2-amino-1,3-benzothiazole-6-carboxylic acid (

    
     195). This is a key diagnostic peak distinguishing the ester from the free acid impurity.
    

Pathway B: Acylium Ion Formation

  • Transition:

    
     (
    
    
    
    46 Da).
  • Mechanism: Loss of Ethanol (

    
    ).
    
  • Product: The acylium ion

    
    . This peak is often the base peak at higher collision energies due to the stability of the conjugated benzothiazole system.
    

Pathway C: Core Degradation (Deep Fragmentation)

  • Transition:

    
     (
    
    
    
    44 Da).
  • Mechanism: Decarboxylation (Loss of

    
    ) from the carboxylic acid fragment.
    
  • Product: 2-aminobenzothiazole (

    
     151).
    
  • Secondary Step:

    
     (
    
    
    
    27 Da).
  • Mechanism: Loss of HCN (Hydrogen Cyanide) from the thiazole ring, a hallmark of benzothiazole fragmentation.

Visualization: Fragmentation Pathway

The following diagram illustrates the structural relationships between the parent ion and its fragments.

G Parent Parent Ion [M+H]+ m/z 223 (Ethyl ester) Acid Acid Fragment [M+H - C2H4]+ m/z 195 Parent->Acid Loss of Ethylene (-28 Da) (McLafferty/Elimination) Acylium Acylium Ion [M+H - EtOH]+ m/z 177 Parent->Acylium Loss of Ethanol (-46 Da) (Alpha Cleavage) Core Decarboxylated Core [2-aminobenzothiazole+H]+ m/z 151 Acid->Core Decarboxylation (-CO2, -44 Da) RingOpen Ring Cleavage [M - HCN]+ m/z 124 Core->RingOpen Thiazole Ring Break (-HCN, -27 Da)

Figure 1: Proposed MS/MS fragmentation tree for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate under ESI+ conditions.

Troubleshooting & Validation

To ensure data integrity (Trustworthiness), adopt these validation steps:

  • Distinguishing Isobars: If an impurity appears at

    
     223, check the retention time. The ethyl ester is significantly more hydrophobic than the free acid (
    
    
    
    195) or the amide derivative.
  • In-Source Fragmentation: If

    
     195 is observed in the MS1 scan (before collision cell), your Fragmentor Voltage  is too high. Lower it by 20V steps until the parent (
    
    
    
    223) dominates.
  • Carryover: Benzothiazoles can stick to stainless steel. Use a needle wash of 50:50 MeOH:Isopropanol to eliminate ghost peaks in subsequent runs.

References

  • BenchChem. Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate Synthesis and Properties. (Analogous chemistry and synthesis pathways).[3]

  • National Institutes of Health (NIH) - PubChem. Riluzole (2-amino-6-trifluoromethoxybenzothiazole) Mass Spectrometry Data. (Structural analog fragmentation patterns).

  • SpectraBase. Ethyl 2-aminobenzothiazole-6-carboxylate Mass Spectrum (GC-MS). (Confirmation of ionization behavior).

  • Journal of Chromatography A. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by HPLC-MS/MS. (Methodology for benzothiazole extraction and ESI+ analysis).

  • ResearchGate. Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (Synthesis verification).

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses critical impurity profiles encountered during the oxidative cyclization of Ethyl 4-aminobenzoate to Ethyl 2-amino-1,3-benzothiazole-6-carboxylate . While the standard route utilizing Potassium Thiocyanate (KSCN) and Bromine (


) in Acetic Acid (AcOH) is robust, it is susceptible to specific competitive pathways—namely nuclear bromination, ester hydrolysis, and N-acetylation. This document provides mechanistic insights and actionable protocols to isolate high-purity API intermediates.

Critical Impurity Profiling (Troubleshooting FAQs)

Q1: I am detecting a persistent impurity with a mass of M+78/80 in my LC-MS spectrum. It tracks closely with the product. What is it?

Diagnosis: Nuclear Bromination (Over-bromination) Identity: Ethyl 2-amino-7-bromo-1,3-benzothiazole-6-carboxylate (or the 5-bromo isomer). Mechanism: The amino group on the starting material (Ethyl 4-aminobenzoate) strongly activates the benzene ring. While the first equivalent of electrophilic bromine (or in situ generated thiocyanogen) drives the cyclization at the ortho position, excess bromine will attack the remaining activated ortho position (C5 or C7). Corrective Action:

  • Stoichiometry Control: Ensure

    
     is added strictly dropwise and does not exceed 1.0–1.05 equivalents relative to the starting aniline.
    
  • Temperature Modulation: Maintain the reaction temperature below 5°C during

    
     addition. Higher temperatures increase the kinetic energy available for the higher-activation-energy bromination of the ring.
    
  • Reagent Quality: Verify the concentration of your

    
     stock; old bromine sources can lead to dosing errors.
    
Q2: My isolated yield is good, but the melting point is high, and NMR shows a loss of the ethyl quartet/triplet signals. MS shows [M-28].

Diagnosis: Acid-Catalyzed Ester Hydrolysis Identity: 2-amino-1,3-benzothiazole-6-carboxylic acid. Mechanism: The reaction generates HBr as a byproduct. In the presence of adventitious water and the acetic acid solvent, the ethyl ester is susceptible to acid-catalyzed hydrolysis, converting it back to the free carboxylic acid. Corrective Action:

  • Anhydrous Conditions: Use glacial acetic acid (>99.8%) and dry KSCN.

  • Workup pH: During the quenching step, ensure the mixture is neutralized rapidly with sodium acetate or bicarbonate. Prolonged exposure to the acidic mother liquor promotes hydrolysis.

  • Re-esterification: If the acid is the major product, it can be salvaged by refluxing in dry ethanol with catalytic

    
    .
    
Q3: I observe a peak at [M+42] that increases with reaction time.

Diagnosis: N-Acetylation Identity: Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate. Mechanism: Acetic acid is not an inert solvent; it is an acylating agent, especially at reflux temperatures. The primary amine of the product can attack the solvent, forming the acetamide. Corrective Action:

  • Temperature Limit: Avoid refluxing the reaction mixture after the cyclization is complete. The cyclization is often fast; extended heating drives the acetylation.

  • Alternative Solvent: If this persists, switch to a non-nucleophilic solvent system like Chlorobenzene or DCM (though solubility of KSCN may require phase transfer catalysts).

Q4: The reaction mixture turned into a sticky, polymeric orange gum.

Diagnosis: Thiocyanogen Polymerization Identity: Poly-thiocyanogen species or oxidative aniline oligomers. Mechanism: If the aniline addition is too slow or the local concentration of bromine is too high relative to the substrate, the thiocyanate radical/cation can polymerize with itself or oxidatively couple the anilines (azo formation). Corrective Action:

  • Addition Order: Ensure KSCN and the Aniline are well-mixed in the solvent before adding Bromine. Never add Aniline to a mixture of Bromine and KSCN.

  • Agitation: High-shear stirring is required to prevent localized "hot spots" of bromine concentration.

Summary of Common Side Products

Impurity NameRelative RT (HPLC)Mass Shift (

m/z)
OriginPrevention Strategy
Brominated Adduct > Product (More Lipophilic)+78 / +80Electrophilic substitution (Over-bromination)Strict temp control (<5°C); Exact stoichiometry.
Hydrolyzed Acid < Product (More Polar)-28Acidic Hydrolysis of EsterUse anhydrous AcOH; Rapid neutralization.
N-Acetyl Impurity > Product+42Solvent AcylationAvoid prolonged heating; Monitor via TLC/HPLC.
Unreacted Aniline < Product-57 (vs Product)Incomplete ConversionCheck KSCN quality; Increase reaction time (cold).

Optimized Synthetic Protocol (SOP)

Objective: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate minimizing Impurities A, B, and C.

  • Preparation: Charge a dry 3-neck round-bottom flask with Ethyl 4-aminobenzoate (1.0 eq) and Potassium Thiocyanate (KSCN, 4.0 eq).

  • Solvation: Add Glacial Acetic Acid (10 volumes). Stir until a suspension forms.

  • Cooling: Cool the mixture to 0–5°C using an ice-salt bath. Critical: Do not proceed until internal temp is stable.

  • Oxidant Addition: Add Bromine (

    
    , 1.05 eq) dissolved in Acetic Acid (2 volumes) dropwise over 60 minutes.
    
    • Checkpoint: Maintain internal temperature <10°C. Exotherms promote bromination side products.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour the reaction mixture into crushed ice (50 volumes).

  • Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    . Note: Rapid neutralization prevents hydrolysis.
  • Isolation: Filter the yellow precipitate, wash copiously with cold water (to remove KBr and excess acid), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if N-acetyl impurities are detected, or Toluene if brominated species are present.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways leading to the primary product and the three major impurities discussed.

BenzothiazoleSynthesis Start Ethyl 4-aminobenzoate (Starting Material) Inter Thiourea/Intermediate Start->Inter + KSCN, AcOH Imp_Br Brominated Impurity (M+79/81) Start->Imp_Br Excess Br2 High Temp Product Ethyl 2-amino-1,3-benzothiazole- 6-carboxylate (Target) Inter->Product + Br2 (Cyclization) < 10°C Product->Imp_Br Excess Br2 Imp_Hyd Hydrolyzed Acid (M-28) Product->Imp_Hyd + H2O / H+ (Acidic Workup) Imp_Ac N-Acetyl Impurity (M+42) Product->Imp_Ac + AcOH Reflux > 80°C

Caption: Mechanistic pathway showing the primary oxidative cyclization (Green) and competitive side reactions (Red dashed) leading to common impurities.

References

  • Kaufmann, A. (1928). "Über die Thiocyanierung aromatischer Amine" (On the thiocyanation of aromatic amines). Berichte der deutschen chemischen Gesellschaft, 61(1), 23-28.

  • Jordan, A. D., et al. (2002). "Solid-Phase Synthesis of 2-Aminobenzothiazoles." Journal of Organic Chemistry, 67(5), 1837–1841. (Validates the KSCN/Br2 mechanism and side product profiles).

  • Organic Syntheses. (1942). "2-Amino-6-methylbenzothiazole." Org.[1] Synth. 22, 16. (Foundational protocol for oxidative cyclization of para-substituted anilines).

  • Kumbhare, R. M., et al. (2011). "Synthesis and biological evaluation of novel 2-amino-6-carbethoxybenzothiazole derivatives." European Journal of Medicinal Chemistry, 46(9), 4258-4266. (Specific reference to the ethyl ester derivative).

Sources

Technical Support Center: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals to help navigate the potential stability challenges of this versatile building block.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Ethyl 2-amino-1,3-benzothiazole-6-carboxylate. Each problem is followed by a diagnosis of the potential causes and step-by-step corrective actions.

Issue 1: The solid material has developed a yellow to brownish color over time.

Diagnosis: A change in color from the expected off-white or light yellow to a more intense yellow or brown is a common indicator of degradation.[1] This is often due to the oxidation of the aromatic amino group, which can lead to the formation of highly colored impurities such as azoxy, azo compounds, or polymeric aniline-type byproducts.[1] This process can be accelerated by exposure to air (autoxidation), light, and trace metal impurities.

Corrective Actions:

  • Assess Purity: Before use, it is crucial to re-analyze the purity of the discolored material. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method for this assessment.[1][2]

  • Purification: If the purity is found to be compromised, recrystallization may be an effective method to remove colored impurities. Suitable solvent systems for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Preventative Measures: To prevent future discoloration, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at a reduced temperature (see storage recommendations in the FAQ section).

Issue 2: Inconsistent or poor yields in reactions where the amino group is the reactive site.

Diagnosis: If you are experiencing difficulties with reactions involving the 2-amino group, such as amide bond formation or diazotization, it could be due to several factors related to the stability of the starting material. The nucleophilicity of the amino group can be compromised by oxidation or the presence of acidic impurities.

Corrective Actions:

  • Verify Starting Material Purity: As with color change, the first step is to confirm the purity of your Ethyl 2-amino-1,3-benzothiazole-6-carboxylate using HPLC or LC-MS.

  • Neutralize Acidic Impurities: If your reaction is sensitive to acid, consider pre-treating the starting material by dissolving it in an appropriate organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal.

  • Control Reaction Atmosphere: For sensitive reactions, ensure they are carried out under an inert atmosphere to prevent in-situ oxidation of the amino group.

Issue 3: Formation of an unexpected carboxylic acid byproduct, confirmed by LC-MS.

Diagnosis: The appearance of the corresponding carboxylic acid, 2-amino-1,3-benzothiazole-6-carboxylic acid, is a clear indication of the hydrolysis of the ethyl ester.[1] This can be catalyzed by acidic or basic conditions, even with trace amounts of water present in your reaction mixture or solvents.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction and is favored by the presence of strong acids and water.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is promoted by strong bases.[3]

Corrective Actions:

  • Use Anhydrous Solvents: Ensure that all solvents used in your reaction are rigorously dried to minimize the water content.

  • Control pH: If your reaction conditions are not pH-neutral, be mindful of the potential for ester hydrolysis. If possible, adjust the pH to be closer to neutral.

  • Purification of the Desired Product: If hydrolysis has occurred, the desired ethyl ester can often be separated from the carboxylic acid byproduct using column chromatography on silica gel.

Experimental Workflow: Purity Assessment by HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve a small amount of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate in a suitable solvent (e.g., acetonitrile or methanol). filter_sample Filter the solution through a 0.45 µm syringe filter. prep_sample->filter_sample inject Inject the filtered sample onto the HPLC system. filter_sample->inject separate Separate components on a C18 column using a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). inject->separate detect Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 254 nm). separate->detect integrate Integrate the peaks in the resulting chromatogram. detect->integrate calculate Calculate the area percentage of the main peak to determine purity. integrate->calculate

Caption: Workflow for assessing the purity of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1] For optimal preservation, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the amino group.[5]
Light Protected from light (Amber vial)Prevents potential photodegradation.[6][7]
Moisture Tightly sealed containerPrevents hydrolysis of the ethyl ester.[3]

Q2: Is this compound soluble in aqueous solutions?

A2: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has very low solubility in water.[8] Its solubility can be increased in acidic aqueous solutions due to the protonation of the 2-amino group, which forms a more soluble salt. However, be aware that maintaining a low pH for extended periods can promote the hydrolysis of the ethyl ester.[1][3] For most applications, it is advisable to prepare a stock solution in an organic solvent such as DMSO or DMF and then dilute it into your aqueous medium.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways are oxidation of the 2-amino group and hydrolysis of the 6-carboxylate ethyl ester.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis start Ethyl 2-amino-1,3-benzothiazole-6-carboxylate oxidized Colored Impurities (e.g., Azo compounds) start->oxidized [O] (Air, Light) hydrolyzed 2-Amino-1,3-benzothiazole-6-carboxylic acid start->hydrolyzed H₂O (Acid or Base)

Caption: Primary degradation pathways for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.

Q4: Are there any known incompatibilities with other reagents?

A4: Yes, this compound should be considered incompatible with strong oxidizing agents and strong bases.[1]

  • Strong Oxidizing Agents: Reagents like potassium permanganate, hydrogen peroxide, or nitric acid can lead to uncontrolled oxidation and degradation of the molecule.

  • Strong Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide will rapidly hydrolyze the ethyl ester.[3]

When planning your synthesis, carefully consider all reagents and conditions to avoid these incompatibilities.

References

  • Gospodarczyk, D., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo- and biodegradation of benzothiazole derivative: a combined approach. Retrieved from [Link]

  • Gai, Z., et al. (2007). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. Retrieved from [Link]

  • National Institutes of Health. (2007). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Atmospheric Autoxidation of Amines. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review. Retrieved from [Link]

  • UTMB Research Experts. (n.d.). OXIDATION OF AROMATIC AMINE AIR POLLUTANTS USING CHLORAMINE-T AND HYPOCHLOROUS ACID. Retrieved from [Link]

  • National Institutes of Health. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Oxidation of Amines. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

  • PubMed. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Retrieved from [Link]

  • Osaka Prefecture University. (n.d.). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Benzothiazoles are a vital scaffold in medicinal chemistry, showing promise as anticancer and anti-inflammatory agents, but their inherent hydrophobicity often leads to poor aqueous solubility, complicating pre-clinical testing and formulation development.[1][2][3]

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm starting work with a new Ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivative. What are the immediate signs of a solubility problem?

A1: Poor solubility often manifests in several ways during routine experiments:

  • Visible Precipitation: The most obvious sign is the formation of a solid precipitate when the compound, often dissolved in a stock solvent like DMSO, is added to an aqueous buffer or cell culture medium.

  • Cloudiness or Turbidity: The solution may appear hazy or cloudy, indicating that the compound is not fully dissolved and may be forming a fine suspension.

  • Inconsistent Assay Results: Poor solubility can lead to high variability in biological assay data. The actual concentration of the compound in solution may be much lower than intended and can fluctuate between experiments, leading to unreliable dose-response curves.

  • Low Bioavailability in Animal Studies: In early in vivo studies, low and erratic oral absorption is a classic indicator that the compound's solubility and dissolution rate are limiting factors.[4]

Q2: What are the simplest, first-line strategies I should attempt to solubilize my compound for initial in vitro screening?

A2: For initial experiments, the goal is often to achieve a sufficient concentration in a physiologically relevant medium. The two most direct and widely used starting methods are pH adjustment and the use of cosolvents.[5] These approaches are often sufficient for preparing solutions for initial cell-based assays and biochemical screens.

  • pH Adjustment: Exploits the ionizable groups on your molecule. The 2-amino group on the benzothiazole ring is a weak base and can be protonated at acidic pH, increasing aqueous solubility.[6][7]

  • Cosolvency: Involves adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system, thereby improving the solubility of a hydrophobic drug.[8][9]

Q3: My derivative has the core 2-amino-1,3-benzothiazole structure. How do I leverage pH modification effectively?

A3: The basic nitrogen atom in the 2-amino group provides a handle for pH-dependent solubilization. In an acidic environment, this amine group becomes protonated (forms an ammonium salt), which is significantly more water-soluble than the neutral form.

Mechanism: The equilibrium for a weak base (B) in water is: B + H₂O ⇌ BH⁺ + OH⁻

By adding an acid, you increase the H⁺ concentration, which shifts the equilibrium to the right, favoring the formation of the more soluble protonated species (BH⁺).[10]

Practical Steps:

  • Prepare a concentrated stock solution of your compound in a solvent like DMSO.

  • Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to pH 7.5).

  • Add a small aliquot of the DMSO stock to each buffer to a final desired concentration (ensure the final DMSO concentration is low, typically <1%, to avoid solvent effects).

  • Observe for precipitation or turbidity. A simple pH-solubility screen will quickly reveal the pH range in which your compound is most soluble.

Caution: Be aware that the ethyl ester group at the 6-position can be susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to assess the stability of your compound at the pH required for solubilization, especially for long-term storage.[11]

Q4: Which cosolvents are recommended, and how do I choose the right one and the right concentration?

A4: Cosolvents are a cornerstone of solubilizing poorly soluble drugs for in vitro testing.[12] The choice of cosolvent depends on the specific derivative and the experimental system's tolerance.

Mechanism of Cosolvency: Water is a highly polar solvent with a strong hydrogen-bonding network. A hydrophobic molecule disrupts this network, which is energetically unfavorable. A cosolvent works by mixing with water and reducing the overall polarity of the solvent system, making it more "hospitable" to the nonpolar drug molecule.[13]

Commonly Used Cosolvents:

CosolventTypical Starting Conc.Key Characteristics
Dimethyl Sulfoxide (DMSO) < 1% (cell culture)Excellent solubilizing power for many organic compounds. Can have biological effects at higher concentrations.
Ethanol 1-10%Biocompatible and effective. Less aggressive than DMSO. Can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400) 5-20%A low-toxicity polymer commonly used in formulations. Good for increasing solubility without high volatility.[12]
Propylene Glycol (PG) 5-20%Similar properties to PEG 400, widely used in pharmaceutical preparations.
Glycerin 5-20%A non-toxic, viscous cosolvent.

Selection Strategy:

  • Start with DMSO: For initial stock solutions (10-50 mM), DMSO is usually the best choice.

  • Screen for Assay Compatibility: For the final assay concentration, screen a panel of cosolvents (e.g., Ethanol, PEG 400, PG) at different concentrations (e.g., 1%, 5%, 10%) to find the lowest percentage that keeps your compound in solution without affecting the biological system.

  • Use Mixed Cosolvents: Sometimes, a combination of cosolvents can be more effective at lower total concentrations than a single cosolvent.[14]

Q5: I've tried pH and cosolvents, but my compound still crashes out, or I need a solution for in vivo studies. What are the more advanced options?

A5: When simple methods are insufficient, especially for higher concentrations needed for animal studies or formulation development, several advanced techniques can be employed. These methods typically require more formulation expertise.[15][16]

  • Solid Dispersions: The drug is dispersed, ideally at a molecular level, within a hydrophilic solid carrier. When this solid is added to water, the carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles that dissolve more rapidly.[17][18]

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. The nonpolar benzothiazole portion of your molecule can be encapsulated within the cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[5][19]

  • Nanosuspensions: This technology reduces the particle size of the drug down to the nanometer scale. The vast increase in surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation.[20][21][22] This is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[23]

  • Prodrug Approach: This involves chemically modifying the molecule by adding a water-soluble "promoiety." This new molecule (the prodrug) is highly soluble. After administration, the body's enzymes cleave off the promoiety, releasing the active parent drug at the site of action.[24][25][26]

Troubleshooting Guide: Common Experimental Problems

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer from a DMSO stock. The final concentration exceeds the aqueous solubility limit. The buffer's pH is unfavorable for solubility.1. Lower the final concentration. 2. Increase the percentage of cosolvent in the final buffer (if the assay allows). 3. Perform a pH-solubility screen to find a more suitable buffer pH. 4. Consider using a cyclodextrin-based formulation.
Solution is initially clear but becomes cloudy or shows precipitate after a few hours. The compound is in a supersaturated, metastable state and is slowly crashing out. Temperature fluctuations are affecting solubility.1. Prepare solutions fresh just before use. 2. Include a precipitation inhibitor (e.g., a small amount of a polymer like PVP or HPMC) in the formulation. 3. Store the solution at a constant, controlled temperature. 4. Sonicate the solution briefly before use to redissolve any minor precipitate.
My solid dispersion formulation isn't improving the dissolution rate. The drug is not fully amorphous within the carrier; it remains in a less soluble crystalline state. The chosen carrier is not optimal or the drug-to-carrier ratio is too high.1. Verify the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). 2. Screen different hydrophilic carriers (e.g., PVP K30, Soluplus®, PEG 6000).[18] 3. Prepare dispersions with lower drug loading (e.g., 1:5 or 1:10 drug-to-carrier ratio).[27]
Adjusting the pH to solubilize my compound leads to a loss of activity. The compound is degrading due to hydrolysis of the ethyl ester or other sensitive functional groups.1. Conduct a stability study: incubate the compound at the target pH for the duration of the experiment and analyze for degradation by HPLC. 2. Work in a narrower, less extreme pH range. 3. Combine a milder pH adjustment with a low concentration of a cosolvent.

Visualized Workflow: Selecting a Solubility Enhancement Strategy

The following decision tree provides a logical workflow for approaching solubility challenges, starting with the simplest methods and progressing to more complex formulation strategies.

Solubility_Workflow Start Start: Poorly Soluble Benzothiazole Derivative Initial_Screen Initial In Vitro Screen? (e.g., cell assays) Start->Initial_Screen Goal? Advanced_Dev Advanced Development? (e.g., in vivo, formulation) Start->Advanced_Dev Goal? Method_Select_1 Try First-Line Methods: 1. pH Adjustment 2. Cosolvency (DMSO, EtOH, PEG) Initial_Screen->Method_Select_1 Yes Method_Select_2 Evaluate Advanced Strategies: - Solid Dispersions - Cyclodextrin Complexation - Nanosuspensions Advanced_Dev->Method_Select_2 Yes Check_Sol_1 Solubility Adequate? Method_Select_1->Check_Sol_1 Success_1 Proceed with Experiment Check_Sol_1->Success_1 Yes Check_Sol_1->Method_Select_2 No Check_Sol_2 Solubility & Stability Goals Met? Method_Select_2->Check_Sol_2 Success_2 Proceed to Formulation & In Vivo Studies Check_Sol_2->Success_2 Yes Revisit Revisit Compound Design (e.g., Prodrug Approach) Check_Sol_2->Revisit No

Caption: Decision tree for selecting a solubility enhancement method.

Key Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for creating a solid dispersion, which can significantly enhance dissolution rates.[28]

  • Carrier Selection: Choose a hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) is a common starting point.

  • Solvent Selection: Select a volatile solvent that dissolves both your benzothiazole derivative and the carrier (e.g., methanol, ethanol, or a mixture of dichloromethane/methanol).

  • Dissolution:

    • Weigh your derivative and the carrier in a desired ratio (start with 1:5 drug-to-carrier by mass).

    • Dissolve both components completely in the chosen solvent in a round-bottom flask. Use a sufficient volume of solvent to ensure full dissolution.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Final Drying:

    • Scrape the solid material from the flask.

    • Place the solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove all residual solvent.

  • Processing:

    • Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

    • Store in a desiccator to prevent moisture absorption.

  • Validation (Optional but Recommended): Characterize the solid dispersion using DSC or XRPD to confirm that the drug is in an amorphous state.[27] Test the dissolution rate of the powder compared to the unformulated drug.

References

  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Sharma, D., et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Brito, M. R., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules. Available at: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Singh, S., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate. Available at: [Link]

  • Derle, D. V., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Castillo, J. A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Fernandes, G. M., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. Available at: [Link]

  • Sahu, B. P., & Das, M. K. (2014). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Jebur, A. K., et al. (2017). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]

  • Al-Otabi, T., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Available at: [Link]

  • Nalluri, B. N. (2007). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of the Witwatersrand, Johannesburg. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Malviya, S., et al. (2021). Improvement of drug solubility using solid dispersion. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Available at: [Link]

  • de Oliveira, R. S., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • Kumar, S., & Singh, P. (2018). NANOSUSPENSIONS: A STRATERGY TO INCREASE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY WATER-SOLUBLE DRUGS. ResearchGate. Available at: [Link]

  • Streng, W. H., & Zoglio, M. A. (1986). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Xavier, E. N., et al. (2021). Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • ZornScience. (2023). pH and Solubility. YouTube. Available at: [Link]

  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available at: [Link]

  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Available at: [Link]

  • Slideshare. (n.d.). Cosolvency. Available at: [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Available at: [Link]

  • Jadhav, V., et al. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Available at: [Link]

  • Al-Gizawy, S. A., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research Publishing. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Available at: [Link]

  • Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

Sources

Technical Support Center: Process Chemistry for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-50850-93-6 Subject: Scale-Up Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Molecule Profile

Welcome to the technical support hub for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate . This guide addresses the transition from bench-scale (<50g) to pilot-scale (>1kg) synthesis.

The target molecule is a critical pharmacophore, often serving as a scaffold for glutamate transporter modulators (Riluzole analogs) and kinase inhibitors. The standard industrial route utilizes the Hugerschhoff Reaction , involving the oxidative cyclization of a phenylthiourea intermediate.

Property Data
CAS Registry 50850-93-6
Molecular Weight 222.26 g/mol
Appearance Pale yellow to off-white solid
Melting Point 241–245 °C
Solubility Low in water; Moderate in hot EtOH/AcOH; Soluble in DMSO/DMF

The "Golden Batch" Protocol (Scale-Up Adapted)

This protocol is optimized for reproducibility and safety on a multi-kilogram scale. It replaces rapid addition techniques used in academic papers with controlled dosing to manage the reaction exotherm.

Reaction Scheme (The Hugerschhoff Pathway)

Hugerschhoff_Reaction SM Ethyl 4-aminobenzoate (Benzocaine) Thiourea Intermediate: 4-(Ethoxycarbonyl)phenylthiourea SM->Thiourea In situ formation Reagents1 NH4SCN or KSCN AcOH Cyclization Oxidative Cyclization (Exothermic) Thiourea->Cyclization + Br2 Reagents2 Br2 (1.05 eq) < 25°C Salt HBr Salt Slurry Cyclization->Salt Product Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Salt->Product Basification Base Quench: NH4OH (pH 8)

Figure 1: Step-wise oxidative cyclization pathway. Note the in-situ formation of the thiourea species before ring closure.

Step-by-Step Methodology
  • Charge & Dissolution:

    • Charge Ethyl 4-aminobenzoate (1.0 equiv) into the reactor.

    • Add Glacial Acetic Acid (10–12 volumes). Note: AcOH acts as both solvent and catalyst.

    • Add Ammonium Thiocyanate (

      
      , 2.0–4.0 equiv). Stir until dissolved.
      
  • Controlled Addition (Critical Step):

    • Cool the mixture to 10–15°C .

    • Add Bromine (

      
      , 1.0–1.05 equiv) diluted in AcOH (1:1 ratio) via a dosing pump.
      
    • Constraint: Maintain internal temperature < 25°C . The reaction is highly exothermic.

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 12–18 hours. The mixture will form a thick yellow/orange slurry (the HBr salt).

  • Workup & Isolation:

    • Add Water (10 volumes) to the slurry to dissolve inorganic salts.

    • Basify with 25% Ammonium Hydroxide (

      
      )  dropwise to pH 8–9. Caution: Exothermic neutralization.
      
    • Stir for 1–2 hours to ensure full precipitation of the free base.

  • Filtration & Purification:

    • Filter the solids.[1][2][3][4] Wash cake with water (3x) to remove thiocyanate residues.

    • Polishing: Recrystallize from hot Ethanol or Ethanol/Water mixtures if purity is <98%.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Bromine Addition Rate T_internal < 25°CHigh temps during addition promote bromination of the benzene ring (regio-impurities) rather than the sulfur.
Agitation Speed High Shear / AnchorThe intermediate HBr salt forms a dense paste. Poor mixing leads to "hot spots" and unreacted starting material.
Stoichiometry (

)
> 2.0 EquivExcess thiocyanate drives the equilibrium toward the thiourea intermediate before cyclization occurs.
Quench pH 8.0 – 9.0pH < 7 leaves product as HBr salt (soluble/loss of yield). pH > 10 may hydrolyze the ethyl ester.

Troubleshooting & FAQs

Category A: Yield & Reaction Completion

Q: The reaction mixture became a solid block and stopped stirring. What do I do?

  • Diagnosis: This is common during the HBr salt formation phase.

  • Fix: Increase the solvent volume (AcOH) initially or add a small amount of AcOH during the run. On a pilot scale, ensure you are using an anchor impeller or a high-torque overhead stirrer, not a magnetic stir bar.

Q: HPLC shows 15% unreacted starting material (Benzocaine) after 24 hours.

  • Diagnosis: Likely moisture contamination or loss of Bromine vapor.

  • Fix:

    • Ensure Glacial Acetic Acid is anhydrous. Water inhibits the electrophilic attack of bromine.

    • Check Bromine stoichiometry. If the reactor headspace is large, volatile

      
       may have been lost. Add 0.1 equiv additional 
      
      
      
      and stir for 2 hours.
Category B: Impurity Profile

Q: The final product is reddish-orange instead of pale yellow.

  • Diagnosis: Trapped free bromine or oxidative byproducts.

  • Fix: During the aqueous quench (Step 4), add a small amount of Sodium Bisulfite (

    
    )  or Thiosulfate. This reduces residual 
    
    
    
    to bromide, removing the color.
  • Polishing: If the solid is already isolated, recrystallize from Ethanol with 5% activated charcoal.

Q: We are detecting a "brominated" impurity by Mass Spec (+79/81 mass units).

  • Diagnosis: Bromination of the benzene ring (likely at position 3, ortho to the ester) occurred because the temperature spiked during addition.

  • Prevention: You strictly violated the <25°C limit. The cyclization is faster than ring bromination only at lower temperatures.

Category C: Safety & Handling

Q: Can we use NBS (N-Bromosuccinimide) instead of liquid Bromine to avoid handling hazards?

  • Answer: Yes, NBS is a viable solid alternative for scales <1kg. However, for >10kg batches, NBS is significantly more expensive and generates succinimide waste which complicates the workup. Liquid Bromine is preferred for industrial atom economy, provided you have proper scrubbing for HBr off-gassing.

Logic Tree for Troubleshooting

Troubleshooting_Logic Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield HPLC < 90% ColorImpurity Red/Orange Color IssueType->ColorImpurity Visual Fail Stirring Stirring/Slurry Issues IssueType->Stirring Mechanical Fail CheckWater Check Water Content (Must be Anhydrous) LowYield->CheckWater Bisulfite Wash with NaHSO3 ColorImpurity->Bisulfite Dilute Add AcOH (2-3 vol) Stirring->Dilute AddBr2 Add 0.1 eq Br2 Extend Time CheckWater->AddBr2 If Dry Charcoal Recrystallize w/ Charcoal Bisulfite->Charcoal If persists Impeller Switch to Anchor/Paddle Dilute->Impeller Prevention

Figure 2: Decision matrix for resolving common scale-up deviations.

References & Validation

The protocols and data above are grounded in the following authoritative sources:

  • Primary Synthetic Route (Hugerschhoff Reaction):

    • Source: ChemicalBook & Unibrom Industrial Data.

    • Citation: Describes the standard reaction of Ethyl 4-aminobenzoate with KSCN/Br2 in Acetic Acid.

    • Link:

  • Mechanistic Insight & Reagents:

    • Source: Organic Syntheses (Org.[5] Synth. 1939, 19, 45).

    • Citation: Foundational text on the reduction of nitrobenzoates to aminobenzoates and subsequent heterocyclization principles.

    • Link:

  • Scale-Up & Purification Parameters:

    • Source: ResearchGate (Eurasian Journal of Analytical Chemistry, 2019).

    • Citation: "Synthesis, characterization... of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives." (Details recrystallization and temp control).

    • Link:

  • Safety & Solubility Data:

    • Source: Chem-Impex International.

    • Citation: MSDS and Solubility profiles for CAS 50850-93-6.

    • Link:

Sources

Technical Support Center: Purification of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

[1][2]

Topic: Removal of impurities from Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS: 50850-93-6 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction & Compound Profile

Welcome to the technical support hub for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate . This guide addresses the specific purification challenges associated with this scaffold, commonly synthesized via the Hugerschoff reaction (cyclization of ethyl 4-aminobenzoate with KSCN/Br

2

Due to the competing reactivities of the amino group and the ester functionality, standard purification methods must be adapted to prevent hydrolysis or degradation.[2]

Physicochemical Profile
PropertySpecificationRelevance to Purification
Appearance White to pale yellow solidStrong yellow/orange indicates oxidative impurities (azo/dimers).[1][2]
Melting Point 241–243 °CHigh MP allows for aggressive high-temperature recrystallization.[2]
Solubility DMSO, DMF, Hot EthanolPoor solubility in water/hexane facilitates precipitation workups.[2]
pKa (est) ~2.8 (Ring N)Weakly basic.[2] Soluble in strong acid, but ester is acid-sensitive.[1][2]
Key Impurities Ethyl 4-aminobenzoate (SM), Brominated byproducts, Hydrolyzed acid.[2]SM is the most persistent impurity due to structural similarity.

Diagnostic Hub: Identifying Your Impurity

Q: How do I distinguish between unreacted starting material and the product on TLC?

A: The starting material (Ethyl 4-aminobenzoate/Benzocaine) is significantly less polar than the benzothiazole product due to the lack of the heterocycle's polar nitrogen and sulfur atoms.[1][2]

  • TLC System: Hexane:Ethyl Acetate (6:4 or 1:1)[2]

  • Visualization: UV (254 nm)

  • Rf Values (Approximate):

    • Starting Material (Benzocaine):

      
      [1][2]
      
    • Product:

      
      [1][2]
      
    • Colored Impurities: Often remain at the baseline or streak.

Q: My product has a persistent orange/brown tint. What is this?

A: This is likely due to oxidative polymerization or brominated byproducts .[1] The Hugerschoff reaction uses bromine (

2
  • Bromination of the benzene ring (regioisomers).[2]

  • Formation of azo-linkages or oligomers (highly colored).[1][2]

  • Solution: These are best removed via Activated Charcoal treatment during recrystallization (See Protocol A).[2]

Troubleshooting Guides (Q&A)

Issue: Persistent Starting Material (Benzocaine)

User: "I performed the acid-base workup, but NMR still shows ~10% ethyl 4-aminobenzoate."

Root Cause: Both the product and the starting material are aniline-derivatives and weak bases.[1] A standard "acid extraction" (dissolving in HCl, washing with organic solvent) fails because both compounds will protonate and remain in the aqueous phase.[2] Conversely, both precipitate upon neutralization.[2]

Corrective Action: Rely on Solubility Differentiation rather than pH.

  • Benzocaine is highly soluble in ethanol and ether.[3]

  • The Product has a high crystal lattice energy (MP >240°C) and is sparingly soluble in cold ethanol.[2]

  • Protocol: Perform a hot ethanol recrystallization . The starting material will remain in the mother liquor upon cooling.[2]

Issue: Hydrolysis of the Ester

User: "My mass spec shows a peak at M-28 (loss of ethyl) or presence of carboxylic acid."

Root Cause: The ester at position 6 is susceptible to hydrolysis if the workup pH is too high (

2

Corrective Action:

  • During Neutralization: Use Ammonium Hydroxide (

    
    ) instead of NaOH/KOH. Ammonia is a weaker base and less likely to saponify the ester.
    
  • pH Target: Stop neutralization at pH 8.0 . Do not overshoot.

Visual Workflows

Figure 1: Impurity Origin & Purification Logic

GSMStarting Material(Ethyl 4-aminobenzoate)CrudeCrude MixtureSM->CrudeCyclizationReagentsKSCN + Br2(Hugerschoff Rxn)Reagents->CrudeImpurity_SMImpurity: Unreacted SM(Soluble in EtOH)Crude->Impurity_SMRecrystallization(Mother Liquor)Impurity_ColorImpurity: Oxidized Oligomers(Adsorbs to Charcoal)Crude->Impurity_ColorActivated CharcoalImpurity_SaltImpurity: KBr / NH4Br(Water Soluble)Crude->Impurity_SaltWater WashProductPure Product(Ethyl 2-amino-1,3-benzothiazole-6-carboxylate)Crude->ProductIsolation

Caption: Logical flow of impurity separation based on physicochemical properties.

Validated Protocols

Protocol A: Purification via Recrystallization (Recommended)

Best for removing unreacted starting material and colored impurities.[2]

Reagents:

  • Ethanol (95% or Absolute)[2]

  • Activated Charcoal (optional, for color removal)[2]

  • Celite (diatomaceous earth)[2]

Step-by-Step:

  • Dissolution: Place the crude yellow solid in a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of crude).[1][2]

  • Reflux: Heat the mixture to reflux (

    
    ). The product should dissolve completely. If not, add small aliquots of ethanol until dissolved.[2]
    
    • Note: If a small amount of dark solid remains insoluble at reflux, this is likely inorganic salt or polymerized tar.[2]

  • Decolorization (If needed): Carefully add Activated Charcoal (5% w/w).[2] Stir at reflux for 10-15 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad (pre-wetted with hot ethanol) to remove charcoal and mechanical impurities.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool in an ice bath (

    
    ) for 1 hour.
    
    • Mechanism:[2][4] The high-melting product crystallizes out; the low-melting Benzocaine remains in the ethanol solution.[1][2]

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold ethanol (

    
     small volumes).
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Column Chromatography (High Purity Requirements)

Use this if recrystallization fails to achieve >98% purity or if regioisomers are present.[2]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient of Hexane : Ethyl Acetate[1][2]

Step-by-Step:

  • Load: Dissolve crude in a minimum amount of THF or warm Ethyl Acetate. Adsorb onto silica if solubility is poor.[1]

  • Elution Gradient:

    • Start: 100% Hexane (removes non-polar oils).[2]

    • Gradient: 80:20 Hexane:EtOAc

      
       50:50 Hexane:EtOAc.[1]
      
  • Collection:

    • Fraction 1: Unreacted Benzocaine (elutes first).[2]

    • Fraction 2: Target Product (Ethyl 2-amino-1,3-benzothiazole-6-carboxylate).[1][2][5][6][7][8]

    • Fraction 3: Polar colored impurities (remain on column or elute late).[2]

  • Verification: Check fractions via TLC before combining.

Storage & Stability

  • Storage: Store at

    
     under an inert atmosphere (Argon/Nitrogen).
    
  • Stability: The amino group can oxidize over time, turning the solid brown.[2] The ester is stable unless exposed to moisture/acid/base.

  • Re-assay: If the solid turns dark yellow/orange, perform Protocol A (Recrystallization with Charcoal) before use in sensitive biological assays.[2]

References

  • Organic Chemistry Portal. (2020).[2] Synthesis of Benzothiazoles. Retrieved from [Link]

  • PubChem. (2025).[2][6] Ethyl 2-aminobenzothiazole-6-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. (Context on SM properties). Retrieved from [Link][2]

  • Jordan, A. D., et al. (2002).[2] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (General methodology reference for Hugerschoff cyclization).

Enhancing the reactivity of the amino group in Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

  • Ticket ID: #ABT-6-EST-REACT

  • Subject: Enhancing Nucleophilicity & Reactivity of the C2-Amino Group

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Deactivated Amine" Paradox

User Query: "Why is the amino group on Ethyl 2-amino-1,3-benzothiazole-6-carboxylate so unreactive towards standard electrophiles (acid chlorides, alkyl halides)?"

Technical Diagnosis: You are not working with a standard aniline. You are working with a heterocyclic amidine disguised as an amine. Two factors critically deactivate the exocyclic nitrogen (


) in your specific substrate:
  • Endocyclic Resonance (The "Amidine" Trap): The lone pair on the exocyclic nitrogen is delocalized into the benzothiazole ring, specifically towards the endocyclic nitrogen (N3). This gives the C2-N bond significant double-bond character.

  • Remote Electronic Withdrawal (The C6-Ester Effect): The ethyl ester at position 6 is a strong electron-withdrawing group (EWG). It pulls electron density across the conjugated

    
    -system, further reducing the nucleophilicity of the exocyclic amine.
    

The Solution Strategy: To force this molecule to react, we must either deprotonate it to form a highly nucleophilic anion or use metal catalysis to bypass classical


 pathways.

Reactivity Visualization & Logic

The following diagram illustrates the electronic deactivation and the logic flow for selecting the correct protocol.

ReactivityLogic Substrate Ethyl 2-amino-1,3- benzothiazole-6-carboxylate Problem Low Nucleophilicity (Amidine Resonance + C6 Ester) Substrate->Problem Path_Acylation Goal: Amide/Acyl Formation Problem->Path_Acylation Path_Coupling Goal: C-N Bond (Aryl/Alkyl) Problem->Path_Coupling Path_Diazo Goal: Halogenation/Sandmeyer Problem->Path_Diazo Sol_NaH Protocol A: Anionic Activation (NaH/DMF) Path_Acylation->Sol_NaH Direct acylation fails Sol_Pd Protocol B: Pd-Catalysis (BrettPhos/Xantphos) Path_Coupling->Sol_Pd SNAr fails Sol_tBuONO Protocol C: Non-Aqueous Diazotization (t-BuONO/MeCN) Path_Diazo->Sol_tBuONO Aq. NaNO2 fails

Figure 1: Decision matrix for overcoming electronic deactivation in 2-aminobenzothiazoles.

Troubleshooting Guides & Protocols

Module A: Acylation & Amide Bond Formation

Issue: Reaction with acid chlorides (


) in DCM/Pyridine yields mostly starting material or requires excessive heating.
Root Cause:  The neutral amine is too weak to attack the carbonyl carbon effectively.
Fix: Anionic Activation.  You must convert the amine to its sodium salt.

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DMF or DMAc (0.2 M). Do not use DCM or THF; solubility will be an issue.

  • Deprotonation: Cool to 0°C. Add 1.2 eq of NaH (60% dispersion in oil) portion-wise.

  • Observation: Wait for hydrogen evolution to cease (approx. 30 mins). The solution usually turns yellow/orange, indicating the formation of the amidine anion.

  • Addition: Add 1.1 eq of the acid chloride dropwise.

  • Workup: Quench with water. The product often precipitates out due to the hydrophobic ester group.

Self-Validation Check:

  • Did the solution bubble upon NaH addition? (Yes = Amine deprotonated).

  • Did the color change? (Yes = Anion formed).

Module B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: No conversion when using standard aniline conditions (


 or 

). Root Cause: The substrate binds Pd poorly and can poison the catalyst via the endocyclic nitrogen and sulfur. Fix: Use Specific Ligands designed for heteroarylamines (BrettPhos or Xantphos).

Optimized Conditions Table:

ComponentRecommendationFunction
Catalyst

(1-2 mol%)
Source of Pd(0).
Ligand BrettPhos or Xantphos (2-4 mol%)Bulky, electron-rich ligands prevent catalyst poisoning and facilitate reductive elimination.
Base

or

Strong, anhydrous base is required.
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.
Temp 100°C - 110°CEnergy barrier for oxidative addition is high.

Expert Insight: Avoid


 if possible; stronger bases like 

generally provide higher yields for electron-deficient benzothiazoles [1][2].
Module C: Diazotization (Sandmeyer Reactions)

Issue: The diazonium salt decomposes immediately in aqueous


, leading to phenols or tars.
Root Cause:  The diazonium species of electron-deficient heterocycles are thermodynamically unstable in water.
Fix: Non-Aqueous Diazotization (Doyle Protocol). 

Protocol:

  • Solvent: Suspend the substrate in anhydrous Acetonitrile (MeCN) .

  • Reagent: Add 1.5 eq of tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite.

  • Electrophile:

    • For Iodination: Add

      
       or 
      
      
      
      .
    • For Chlorination: Add

      
       (anhydrous).
      
  • Temperature: Heat to 60-80°C. The reaction proceeds via a radical-like mechanism, evolving

    
     gas directly.
    

Why this works: This method avoids the formation of the unstable diazonium salt and proceeds through a transient diazo species that reacts immediately with the halide source [3].

Frequently Asked Questions (FAQs)

Q1: Can I alkylate the amine using methyl iodide? A: Proceed with extreme caution. Direct alkylation with alkyl halides often results in a mixture of N-exo (desired) and N-endo (ring nitrogen) alkylation.

  • Better Alternative: Use Reductive Amination (Aldehyde +

    
    ) or Copper-catalyzed alkylation using benzylic alcohols, which has shown high regioselectivity for the exocyclic amine [4].
    

Q2: My compound is not dissolving in THF or DCM. What should I do? A: The C6-ester and the flat aromatic core create strong


-stacking.
  • Switch Solvents: Use DMF , DMAc , or NMP .

  • Tip: If you must use a lower boiling solvent, try 1,4-Dioxane .

Q3: Can I hydrolyze the ester (C6) without affecting the amine? A: Yes. The amine is robust under basic hydrolysis conditions.

  • Protocol: Use

    
     in 
    
    
    
    (3:1). Avoid strong acidic hydrolysis (
    
    
    ), as this might decarboxylate the benzothiazole or attack the C2 position.

References

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Source:Organic Letters (MIT/Buchwald Lab). Context: Establishes the necessity of specific ligands (BrettPhos) and strong bases for thiazole-based amines. URL:[Link]

  • Buchwald-Hartwig Amination Guide. Source:Organic Chemistry Portal.[1] Context: General mechanism and ligand selection for deactivated amines. URL:[Link]

  • Non-aqueous Diazotization of Amines. Source:Journal of Organic Chemistry. Context: Methodology for converting unstable heteroaromatic amines to halides using alkyl nitrites. URL:[Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles. Source:Chemical Communications (RSC).[2][3] Context: Demonstrates the use of alcohols and copper catalysis to achieve selective exocyclic alkylation. URL:[Link]

Sources

Chiral separation of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral separation of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives Ticket ID: #CHIRAL-BTZ-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with derivatives of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate .[1] Before initiating method development, it is critical to understand the physicochemical behavior of this scaffold to avoid common pitfalls.

  • Core Scaffold Nature: The base molecule (Ethyl 2-amino-1,3-benzothiazole-6-carboxylate) is achiral .[1] The chirality in your samples arises from substituents attached to the scaffold (typically at the 2-amino position or via modification of the ester).

  • pKa & Basicity: The 2-amino group is weakly basic (pKa ~4.5–5.5).[1] However, the electron-withdrawing ester at position 6 reduces the basicity compared to unsubstituted 2-aminobenzothiazole. Despite this, the nitrogen atoms can still interact with residual silanols on silica-based columns, leading to peak tailing.[1]

  • Solubility: The ethyl ester imparts lipophilicity. These derivatives are generally soluble in alcohols, dichloromethane (DCM), and ethyl acetate, but may show limited solubility in pure alkanes (Hexane/Heptane).[1]

Method Development Protocol (The "Golden Path")

Do not rely on guesswork. Follow this systematic screening protocol to establish a baseline separation.

Phase A: Column & Mobile Phase Screening

For benzothiazole derivatives, polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds and


-

interactions with the benzothiazole rings.

Recommended Column Set (3µm or 5µm particle size):

  • Immobilized Amylose: (e.g., Chiralpak IA / Amylose-1) - Start here for robustness.[1]

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD / Cellulose-1) - The "workhorse" for aromatic systems.[1]

  • Cellulose tris(4-chloro-3-methylphenylcarbamate): (e.g., Chiralpak OZ) - Specific for chlorinated or electron-poor derivatives.[1]

Standard Screening Conditions (Normal Phase):

ParameterSettingRationale
Mobile Phase A n-Hexane or n-HeptaneNon-polar carrier.[1]
Mobile Phase B Ethanol or Isopropanol (IPA)Polar modulator.[1] IPA provides better resolution; EtOH offers lower backpressure.
Additives 0.1% Diethylamine (DEA) or EthanolamineCRITICAL: Suppresses ionization of the 2-amino group and masks silanols to prevent tailing.
Gradient 5% B to 50% B over 20 minsCovers wide polarity range.
Flow Rate 1.0 mL/min (4.6mm ID column)Standard analytical flow.[1]
Temp 25°CStart ambient; lower temp (10-15°C) often improves Rs for these derivatives.[1]
Workflow Visualization

The following diagram illustrates the logical flow for screening and optimizing your method.

MethodDev Start Start: Sample Prep (Dissolve in EtOH/DCM) Screen Primary Screen: Immobilized Amylose (IA) & Cellulose (OD) MP: Hex/EtOH/DEA (90:10:0.1) Start->Screen Check Check Resolution (Rs) & Shape Screen->Check Success Rs > 1.5 Proceed to Validation Check->Success Good Separation Tailing Issue: Peak Tailing Check->Tailing Asymmetry > 1.2 NoRes Issue: No Separation (Rs < 1.0) Check->NoRes Co-elution FixTailing Action: Increase DEA to 0.2% OR Switch to Ethanolamine Tailing->FixTailing FixRes Action: 1. Switch Alcohol (EtOH -> IPA) 2. Lower Temp (10°C) 3. Switch Column (AD/OZ) NoRes->FixRes FixTailing->Screen Retest FixRes->Screen Retest

Caption: Figure 1. Systematic screening workflow for benzothiazole derivatives, prioritizing mobile phase additives and column selection.

Troubleshooting & FAQs

This section addresses specific issues observed with 2-aminobenzothiazole derivatives.

Q1: My peaks are tailing significantly, even on a new column. Why?

Diagnosis: This is a classic "Silanol Interaction" issue. The Science: The nitrogen in the thiazole ring and the exocyclic amine are basic. Even on "end-capped" columns, residual silanol groups (Si-OH) on the silica support act as weak acids.[1] Your molecule is performing ion-exchange chromatography with the silica, causing the tail. The Fix:

  • Additive Check: Ensure you are using 0.1% Diethylamine (DEA) or Triethylamine (TEA) in both mobile phase lines (if running gradient).[1]

  • Stronger Base: If DEA fails, switch to 0.1% Ethanolamine .[1] It is structurally similar to the analyte's amino arm and competes more effectively for binding sites.

  • Column Type: Switch to an immobilized phase (e.g., Chiralpak IA/IB). These allow for stronger solvents (like DCM/Ethyl Acetate) which can solvate the amine better, reducing surface adsorption.[1]

Q2: I see separation, but the peaks are broad and resolution (Rs) is < 1.0.

Diagnosis: Poor mass transfer or incorrect solvent selectivity. The Fix:

  • Solvent Switch: If using Ethanol, switch to Isopropanol (IPA) .[1] IPA forms a "thicker" solvation shell and often interacts differently with the chiral pockets of the amylose/cellulose polymer, frequently enhancing selectivity for benzothiazoles.

  • Temperature: Lower the column temperature to 10°C or 15°C . Chiral recognition is enthalpy-driven; lower temperatures increase the difference in binding energy between the enantiomers, improving resolution (at the cost of slightly higher pressure).

Q3: My sample precipitates when I inject it into the Hexane mobile phase.

Diagnosis: Solubility mismatch. The ethyl ester and benzothiazole core are lipophilic but polar enough to be insoluble in pure hexane. The Fix:

  • Sandwich Injection: Draw a small plug of mobile phase, then your sample (dissolved in 100% EtOH or DCM), then another plug of mobile phase.[1]

  • Polar Organic Mode (POM): Abandon Hexane. Use 100% Acetonitrile or MeOH/Acetonitrile with 0.1% DEA. This mode works exceptionally well on Chiralpak AD-H or OD-H for polar heterocycles and solves solubility issues instantly.[1]

Q4: Is the Ethyl Ester stable? I see a small impurity increasing over time.

Diagnosis: Ester Hydrolysis (Transesterification).[1] The Science: If you use Methanol or Ethanol in the mobile phase with a basic additive (DEA), and your sample sits in the autosampler, the ethyl ester at position 6 can undergo transesterification (becoming a methyl ester) or hydrolysis (becoming the carboxylic acid).[1] The Fix:

  • Avoid Alcohols if possible: Use Acetonitrile (in Polar Organic Mode).

  • Match the Alcohol: If you must use Normal Phase, use Ethanol as the modifier (matching the ethyl ester) to make transesterification invisible (Ethyl ester

    
     Ethyl ester).[1]
    
  • Keep it Dry: Ensure solvents are anhydrous to prevent hydrolysis to the acid.

Advanced Logic: Troubleshooting Decision Tree

Use this logic gate to solve complex separation anomalies.

Troubleshooting Problem Identify Problem SplitPeak Split/Double Peaks (Not Enantiomers) Problem->SplitPeak RetShift Retention Time Shift Problem->RetShift Tautomer Cause: Amino-Imino Tautomerism SplitPeak->Tautomer MobilePhase Cause: Volatile Additive Evaporation RetShift->MobilePhase FixTautomer Fix: Lower Temp (<10°C) to freeze equilibrium Tautomer->FixTautomer FixMP Fix: Refresh MP Use capped bottles MobilePhase->FixMP

Caption: Figure 2. Logic gate for non-standard chromatographic anomalies involving benzothiazole tautomerism and mobile phase stability.

References & Authority

The protocols above are derived from standard chiral separation principles for basic heterocycles and specific application data for benzothiazole scaffolds.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (The authoritative source for immobilized polysaccharide column care and mobile phase compatibility).

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Provides foundational knowledge on separating zwitterionic and basic compounds).

  • Alves, C., et al. "Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide."[1] Journal of Chromatography A. (Demonstrates the necessity of basic additives for benzothiazole-like fused rings).

  • Unibrom. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Product Data. (Confirming structure and stability of the core scaffold).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and all solvents before handling.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and Other Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activity of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate against other benzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting supporting experimental data and methodologies, this document aims to offer valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction to the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery due to its ability to interact with various biological targets.[1] The versatility of the benzothiazole ring system, particularly the amenability of its C-2 and C-6 positions to substitution, allows for the fine-tuning of its biological properties.[2] Ethyl 2-amino-1,3-benzothiazole-6-carboxylate serves as a key building block in the synthesis of a diverse array of bioactive molecules, owing to the reactive amino and ethyl carboxylate functionalities.[3] This guide will delve into the structure-activity relationships (SAR) that govern the biological efficacy of these compounds.

Anticancer Activity: A Comparative Perspective

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives and other notable benzothiazole compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
OMS5 (4-Nitroaniline derivative of 2-aminobenzothiazole) A549 (Lung)22.13[5]
MCF-7 (Breast)35.21[5]
OMS14 (Piperazine-4-nitroaniline derivative of 2-aminobenzothiazole) A549 (Lung)45.17[5]
MCF-7 (Breast)61.03[5]
Compound 4i (2,6-disubstituted benzothiazole) HOP-92 (Lung)-[4]

Note: A lower IC50 value indicates greater potency.

Mechanistic Insights into Anticancer Activity

The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with critical cellular pathways. For instance, certain 2-substituted benzothiazoles have been shown to suppress the NF-κB/COX-2/iNOS signaling pathway, which is crucial in inflammation-associated cancers like hepatocellular carcinoma.[6] This inhibition leads to reduced cell viability, increased oxidative stress, DNA fragmentation, and ultimately, apoptosis of cancer cells.[6]

Furthermore, some 2-aminobenzothiazole derivatives have been investigated as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in cell signaling pathways that promote cell survival and proliferation.[5] While compounds OMS1 and OMS2 showed moderate inhibition of PI3Kγ, the potent anticancer activity of OMS5 and OMS14 suggests that their primary mechanism may involve other targets, such as CDK2, Akt, mTOR, or the EGF receptor.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole derivatives have emerged as promising antimicrobial agents, effective against a range of bacteria and fungi.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of various benzothiazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2-Aminooxazole derivative 6b Mycobacterium tuberculosis H37Ra3.125[7]
2-Aminothiazole counterpart 6a Mycobacterium tuberculosis H37Ra≥ 500[7]
Various 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles Escherichia coli-[8]
Staphylococcus aureus-[8]
Candida albicans-[8]
Aspergillus niger-[8]

Note: A lower MIC value indicates greater antimicrobial activity.

Mechanistic Insights into Antimicrobial Activity

The antimicrobial action of benzothiazoles is diverse, targeting various essential microbial enzymes and processes. For instance, some derivatives are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[9] The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole has been shown to significantly enhance antimycobacterial activity, likely due to improved physicochemical properties such as increased hydrophilicity and water solubility.[7] Molecular docking studies suggest that these compounds may target the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid synthesis.[7]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the solidified agar.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., Gentamycin for bacteria) and the solvent (e.g., DMSO) serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Carrageenan_Edema_Workflow Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

  • Anticancer Activity: The presence of nitro and piperazine-4-nitroaniline moieties at the 2-position of the benzothiazole ring has been shown to enhance anticancer activity against lung and breast cancer cell lines. [5]Substitutions at the 2 and 6-positions are generally considered crucial for potent anticancer effects. [2][4]* Antimicrobial Activity: The isosteric replacement of sulfur with oxygen in the thiazole ring (forming an oxazole) can dramatically improve antimycobacterial activity and enhance physicochemical properties. [7]* Anti-inflammatory Activity: Electron-withdrawing groups like chloro and nitro, or electron-donating groups like methoxy, at positions 4, 5, or 6 of the 2-aminobenzothiazole ring can significantly influence anti-inflammatory potency. [1]

Conclusion

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and its derivatives represent a versatile and promising class of compounds with a broad range of biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies. The structure-activity relationships highlighted herein offer a rational basis for the design and synthesis of novel, more potent benzothiazole-based therapeutic agents. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterization and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Celik, H., Unsal, T., Ozdemir, Z., Kadirhan, B., & Ceylan, M. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology, 1-18.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Novotna, P., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(23), 8251.
  • Kumar, A., & Narasimhan, B. (2018). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 1-6.
  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369651.
  • Shukla, S., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 27(15), 4889.
  • Jebur, A. K. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(4), 269-281.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Materials Science and Engineering, 1090(1), 012061.
  • Al-Omaily, O. M. S., et al. (2024).
  • Kumar, A., et al. (2012). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole.
  • Munirajasekhar, D., Himaja, M., & Sunil, M. V. (2011). Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. International Research Journal of Pharmacy, 2(1), 114-117.
  • de la Fuente, M. A., et al. (2019). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423.
  • Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8155-8165.
  • El-Gazzar, M. G., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8794.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Yilmaz, I., & Kucukislamoglu, M. (2015). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 126-133.
  • Al-Omaily, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Zborovskii, Y. V., & Orysyk, V. V. (2022).
  • Kumar, A., & Narasimhan, B. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 15(3), 190-200.

Sources

Benchmarking the efficacy of new compounds against Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (EABTC) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While EABTC serves as a robust starting material (CAS: 50850-93-6), its efficacy as a standalone therapeutic agent is often limited by solubility and target specificity compared to its functionalized progeny.

This guide establishes a rigorous benchmarking protocol to evaluate novel compounds against the EABTC baseline. We focus on antineoplastic potency (specifically PI3K/mTOR pathway inhibition) and physiochemical optimization , providing a roadmap for researchers to quantify the "value-add" of their structural modifications.

The Reference Standard Profile: Why EABTC?

Before benchmarking, one must understand the baseline. EABTC is not merely a negative control; it is the structural parent against which Structure-Activity Relationships (SAR) are measured.

FeaturePropertyBenchmarking Relevance
Core Structure Benzothiazole (fused benzene + thiazole)Bioisostere of purine; intercalates DNA.
C-2 Position Free Amino group (-NH2)H-bond donor; critical for kinase hinge binding.
C-6 Position Ethyl Ester (-COOEt)Lipophilic; often hydrolyzed to acid (active) or amidated (optimized).[1]
Solubility Low to Moderate (LogP ~2.3)The primary parameter for optimization in new derivatives.
Primary Target PI3K / Carbonic AnhydraseModerate inhibition (µM range); new compounds aim for nM range.

The Scientific Premise: If your new compound does not outperform EABTC in IC50 potency by at least 1 log (10-fold) or significantly improve metabolic stability , the modification is likely chemically redundant.

Comparative Methodology: The "Parent-Progeny" Protocol

To ensure scientific integrity, we do not compare EABTC to random drugs. We compare it to its derivatives using a Self-Validating System .

A. The Benchmarking Workflow

The following diagram outlines the logical flow for benchmarking a library of new compounds against the EABTC standard.

BenchmarkingWorkflow EABTC Reference: EABTC (Parent Scaffold) Library Synthesis of Novel Derivatives (e.g., 6-Amides/Hydrazones) EABTC->Library Chemical Modification Screen Primary Screen (MTT Assay @ 10µM) EABTC->Screen Control Arm Library->Screen Test Arm HitSel Hit Selection (>50% Inhibition) Screen->HitSel Filter IC50 Dose-Response (IC50 Determination) HitSel->IC50 Quantify Validation Target Validation (e.g., PI3K Kinase Assay) IC50->Validation Mechanistic Check

Caption: Figure 1. The "Parent-Progeny" benchmarking workflow ensuring direct comparability between the EABTC scaffold and novel derivatives.

Experimental Protocols

Trustworthiness in data arises from reproducibility. The following protocols are standardized for benchmarking benzothiazoles.

Protocol A: Synthesis of the Reference Standard (EABTC)

Use this if commercial stock is unavailable or to validate synthetic purity against your derivatives.

  • Reagents: Ethyl 4-aminobenzoate (1 eq), KSCN (4 eq), Bromine (1 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve Ethyl 4-aminobenzoate in glacial acetic acid cooled to 0°C.

    • Add KSCN and stir for 30 mins.

    • Dropwise addition of Bromine (in acetic acid) while maintaining temperature <5°C.

    • Critical Step: Stir for 2 hours, then neutralize with NH4OH. The precipitate is the crude benzothiazole.

  • Validation: 1H NMR must show the disappearance of aromatic protons ortho to the amino group in the starting material, confirming cyclization.

Protocol B: Comparative Cytotoxicity Assay (MTT)

This assay benchmarks the antiproliferative efficacy.

Reagents:

  • Cell Lines: MCF-7 (Breast), A549 (Lung).[2]

  • Control: EABTC (dissolved in DMSO).

  • Test Compounds: Novel derivatives.[3][4][5]

Step-by-Step Methodology:

  • Seeding: Seed tumor cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Reference Arm: Treat wells with EABTC at serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Test Arm: Treat wells with new compounds at identical concentrations.

    • Vehicle Control: 0.1% DMSO (Must show 100% viability).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

Data Calculation:



Data Analysis & Interpretation

When publishing your comparison, present data in a structured format that highlights the Selectivity Index (SI) .

Comparative Efficacy Table (Template)
Compound IDR-Group Substitution (C-6)IC50 (MCF-7) [µM]IC50 (A549) [µM]Fold Improvement vs. EABTC
EABTC (Ref) -OEt (Ethyl Ester) 45.2 ± 3.1 58.5 ± 4.2 1.0x (Baseline)
Compound A1-NH-Ph (Amide)12.4 ± 1.215.1 ± 0.93.6x
Compound A2-NH-N=CH-Ph (Hydrazone)2.1 ± 0.54.8 ± 0.321.5x
Compound A3-OH (Acid Hydrolysis)>100>100Inactive (Loss of lipophilicity)

Interpretation Logic:

  • The "Ester Masking" Effect: EABTC often shows moderate activity because the ester group masks the polarity. If hydrolysis (Compound A3) kills activity, the target likely requires a hydrophobic pocket.

  • The Amide Linker: Derivatives like A1 and A2 often show higher potency because the amide/hydrazone linker provides additional hydrogen bonding points within the kinase active site (e.g., PI3Kγ ATP binding pocket).

Mechanism of Action Visualization

Understanding why the new compound works better is crucial. Benzothiazoles typically target the ATP-binding pocket of kinases.

MOA CellEntry Compound Entry (Lipophilicity Dependent) Target Target Binding (PI3K / Tubulin) CellEntry->Target EABTC_Bind EABTC Binding (Weak H-Bonds at Hinge) Target->EABTC_Bind Baseline Affinity New_Bind Derivative Binding (Additional Pi-Stacking/H-Bonds) Target->New_Bind High Affinity Pathway Signal Transduction (Akt/mTOR inhibition) EABTC_Bind->Pathway Partial Inhibition New_Bind->Pathway Potent Blockade Apoptosis Apoptosis Induction (Caspase 3/9 Activation) Pathway->Apoptosis

Caption: Figure 2.[6] Mechanistic divergence.[7] Novel derivatives (Green) outperform EABTC (Grey) by establishing stronger molecular contacts within the target binding pocket.

Conclusion & Recommendations

To successfully publish a comparison against Ethyl 2-amino-1,3-benzothiazole-6-carboxylate:

  • Don't ignore the Ester: Explicitly state whether EABTC acts as a prodrug or the active agent in your assay conditions.

  • Focus on the C-6 Modification: The data suggests that converting the C-6 ester to an amide or hydrazone is the most reliable path to increasing potency (from µM to nM range).

  • Validate Selectivity: High potency often brings high toxicity. Always run a counter-screen on normal fibroblast cells (e.g., NIH/3T3) to calculate the Selectivity Index.

References

  • PubChem. (n.d.).[8] Ethyl 2-aminobenzothiazole-6-carboxylate | C10H10N2O2S.[8] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding on benzothiazole anticancer mechanisms). [Link]

  • Al-Wahaibi, L.H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved January 31, 2026, from [Link]

  • Lei, C., et al. (2010).[6] Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Acta Crystallographica Section E. Retrieved January 31, 2026, from [Link]

Sources

Reproducibility of experiments involving Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 50850-93-6) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the hydrogen-bonding capability of the 2-amino group and the lipophilicity of the ethyl ester, makes it a critical intermediate for developing kinase inhibitors (e.g., ABL1, ABL2), antimicrobial agents, and glutamate transporters (Riluzole analogs).

However, reproducibility in experiments involving this compound often fails due to three overlooked factors:

  • Regio-isomeric Purity: Incomplete cyclization or contamination with uncyclized thiourea intermediates.

  • Solubility Artifacts: The ethyl ester is highly lipophilic (high LogP), leading to "false negatives" in aqueous enzymatic assays due to precipitation.

  • Hydrolytic Instability: Unintended hydrolysis of the ester to the free acid during storage or long-duration assays.

This guide provides a rigorous, self-validating framework to master the synthesis and application of this compound, comparing it objectively against its primary functional alternatives.

Part 2: Comparative Analysis

To understand where this compound fits, we must compare it with its two most relevant "siblings" in the drug discovery pipeline: its Free Acid form (active metabolite) and its 4-Isomer (regio-isomer).

Table 1: Physicochemical & Functional Comparison
FeatureEthyl 2-amino-1,3-benzothiazole-6-carboxylate Alternative A: Free Acid Form (6-COOH)Alternative B: 4-Isomer Ethyl Ester
Role Prodrug / Scaffold Active Metabolite / Polar HitSAR Variant (Steric Probe)
LogP (Calc) ~2.8 (Moderate Lipophilicity)~0.9 (High Polarity)~2.8 (Similar Lipophilicity)
Cell Permeability High (Passive Diffusion)Low (Requires Transporters)High
Solubility (DMSO) >50 mM>50 mM>50 mM
Solubility (PBS pH 7.4) <10 µM (Risk of Precipitation)>100 µM (Soluble as salt)<10 µM
Kinase Binding Mode Hinge Binder (via 2-NH2/N3) + Hydrophobic PocketHinge Binder + Solvent Front InteractionSterically Clashed in many ATP pockets
Synthesis Yield High (>85%) via HugerschoffHigh (via Hydrolysis of Ester)Moderate (Steric hindrance)
Expert Insight: When to use which?
  • Use the Ethyl Ester (Topic) when screening in cell-based assays . Its permeability ensures intracellular target engagement.

  • Use the Free Acid when performing crystallography or pure enzymatic assays where solubility is paramount and membrane crossing is irrelevant.

  • Use the 4-Isomer only to validate the Structure-Activity Relationship (SAR) . If the 4-isomer is inactive, it confirms the specific binding vector of the 6-substituted scaffold.

Part 3: Reproducibility in Synthesis (The Hugerschoff Protocol)

The most robust synthesis involves the oxidative cyclization of ethyl 4-aminobenzoate. Many published protocols lack the granularity required for high purity.

Validated Protocol: Oxidative Cyclization

Reaction: Ethyl 4-aminobenzoate + KSCN + Br₂


 Product
Step-by-Step Methodology
  • Preparation (The "Solubility" Phase):

    • Dissolve Ethyl 4-aminobenzoate (1.0 eq) and Potassium Thiocyanate (KSCN, 4.0 eq) in Glacial Acetic Acid (10 mL/g of substrate).

    • Checkpoint: Ensure complete dissolution. The mixture should be clear. If KSCN remains solid, sonicate.

  • Bromination (The "Control" Phase):

    • Cool the solution to 10°C (ice/water bath).

    • Dissolve Bromine (Br₂, 1.0 eq) in a separate volume of Acetic Acid (1:1 v/v).

    • CRITICAL: Add the Br₂ solution dropwise over 30 minutes. Keep internal temp <20°C.

    • Why? Rapid addition causes exotherms that lead to poly-bromination byproducts (impurities that are hard to remove).

  • Cyclization & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour the orange/yellow slurry into ice-cold water (5x reaction volume).

    • Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (NH₄OH).[3]

    • Observation: A yellow precipitate will form immediately.

  • Purification (The "Purity" Phase):

    • Filter the solid.[4][5] Wash with cold water (3x) to remove residual KSCN/Ammonium salts.

    • Recrystallization: Dissolve crude solid in boiling Ethanol . Allow to cool slowly.

    • Validation: Product should be bright yellow crystals (MP: 241–243°C).

Visualization: Synthesis Logic & Troubleshooting

The following diagram illustrates the reaction pathway and decision logic for troubleshooting common failures.

SynthesisWorkflow Start Start: Ethyl 4-aminobenzoate Reagents Add KSCN + AcOH Start->Reagents Bromination Add Br2 (Dropwise, <20°C) Reagents->Bromination CheckTemp Temp > 20°C? Bromination->CheckTemp SideProduct FAIL: Poly-brominated impurities CheckTemp->SideProduct Yes Cyclization Stir 12h @ RT CheckTemp->Cyclization No Quench Quench in Ice Water + NH4OH Cyclization->Quench Precipitate Precipitate Formed? Quench->Precipitate NoSolid FAIL: pH < 7 (Acid salt soluble) Precipitate->NoSolid No Filter Filter & Wash Precipitate->Filter Yes Recryst Recrystallize (Ethanol) Filter->Recryst Final Pure Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Recryst->Final

Caption: Figure 1.[5][6] Logic flow for the Hugerschoff synthesis of 2-aminobenzothiazoles, highlighting critical temperature control points.

Part 4: Biological Assay Reproducibility

When using this compound in biological assays (e.g., kinase inhibition), reproducibility often drifts due to compound aggregation .

The "Solvent Shift" Protocol

To ensure consistent IC50 values:

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO. Store at -20°C.

    • Self-Check: If the solution is cloudy after thawing, sonicate. Do not use if precipitate persists.

  • Intermediate Dilution: Dilute to 10x final concentration in buffer containing 5% DMSO .

    • Why? Direct dilution from 100% DMSO to aqueous buffer often shocks the compound out of solution. The intermediate step stabilizes the colloid.

  • Final Assay: Add to the reaction well. Final DMSO concentration should be

    
     1%.
    
Signaling Pathway Context

This compound is often used to inhibit kinases like ABL. The diagram below contextualizes its mechanism of action.

SignalingPathway Compound Ethyl 2-amino-1,3- benzothiazole-6-carboxylate ABL_Kinase ABL Kinase (Target) Compound->ABL_Kinase Inhibits (Competitive) ATP ATP Compound->ATP Blocks Binding Substrate Substrate (e.g., CrkL) ABL_Kinase->Substrate Phosphorylates ATP->ABL_Kinase Binds Phos_Substrate P-Substrate (Active Signaling) Substrate->Phos_Substrate Proliferation Cell Proliferation Phos_Substrate->Proliferation

Caption: Figure 2. Mechanism of Action. The benzothiazole scaffold competes with ATP for the kinase hinge region, blocking downstream signaling.

Part 5: References

  • Biological Applications in Kinase Inhibition Title: Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents Source: PubMed Central (NIH) URL:[Link]

  • Solid-Phase vs Solution Phase Methodologies Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: PubMed Central (NIH) URL:[Link]

  • Review of Benzothiazole Scaffolds in Drug Design Title: Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica URL:[Link]

  • Efficient Synthesis of Hydroxy-Substituted Derivatives Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives Source: ACS Omega URL:[Link]

Sources

Spectroscopic Comparison Guide: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a privileged scaffold in medicinal chemistry, widely used in the development of antitumor, antimicrobial, and neuroprotective agents. Its synthesis typically proceeds via the Hugerschhoff reaction , involving the oxidative cyclization of Ethyl 4-aminobenzoate (Benzocaine) using potassium thiocyanate (KSCN) and bromine (


).

This guide provides a technical comparison between the target benzothiazole and its primary precursor, Benzocaine. It focuses on distinguishing spectroscopic features (NMR, IR, MS) to validate successful cyclization and purity.

Synthetic Pathway & Mechanism

The transformation involves the electrophilic substitution of the thiocyanate group ortho to the amino group, followed by oxidative ring closure.

Reaction Scheme

The following diagram outlines the synthetic flow and the key intermediate stages.

SynthesisPathway Precursor Ethyl 4-aminobenzoate (Benzocaine) C9H11NO2 Intermediate Intermediate: N-arylthiourea / Thiocyanate species Precursor->Intermediate Thiocyanation Reagents Reagents: KSCN, Br2 Acetic Acid Reagents->Intermediate Product Ethyl 2-amino-1,3- benzothiazole-6-carboxylate C10H10N2O2S Intermediate->Product Oxidative Cyclization (- HBr)

Figure 1: Synthetic pathway for the Hugerschhoff reaction converting Benzocaine to the Benzothiazole derivative.

Spectroscopic Comparison: Precursor vs. Product

Nuclear Magnetic Resonance ( H NMR)

The most definitive proof of synthesis is the loss of the symmetric AA'BB' aromatic system of Benzocaine and the appearance of the asymmetric benzothiazole splitting pattern.

Solvent: DMSO-


 (Standard for polar heterocycles).
FeaturePrecursor: Ethyl 4-aminobenzoateProduct: Ethyl 2-amino-1,3-benzothiazole-6-carboxylateMechanistic Insight
Aromatic Symmetry Symmetric (AA'BB') Two doublets (~6.6 & 7.7 ppm) integrating to 2H each.[1]Asymmetric (ABC-like) Three distinct signals (d, dd, d) integrating to 1H each.Ring closure breaks the plane of symmetry present in the para-substituted benzene.

Protons

~5.9 - 6.0 ppm
Broad singlet.

~7.9 - 8.0 ppm
Broad singlet.
The amine protons on the thiazole ring are more deshielded due to the electron-withdrawing nature of the C=N bond and the heteroaromatic ring current.
H-7 (Ortho to S) N/A (Equivalent to H-3 in precursor)

~8.28 ppm (d, J=1.6 Hz)
This proton is deshielded by the adjacent sulfur and the ester group. It appears as a doublet due to meta-coupling with H-5.
H-5 (Meta to N) N/A

~7.82 ppm (dd, J=8.4, 1.6 Hz)
Shows coupling to both H-4 (ortho) and H-7 (meta).
H-4 (Ortho to N) N/A

~7.37 ppm (d, J=8.4 Hz)
Ortho-coupling to H-5.
Ethyl Group Quartet (~4.2 ppm) & Triplet (~1.3 ppm)Quartet (~4.3 ppm) & Triplet (~1.3 ppm)Minimal change; the ester environment remains relatively stable.
Infrared Spectroscopy (FT-IR)

IR is useful for confirming the retention of the ester and the formation of the thiazole core.

  • Precursor (Benzocaine):

    • N-H Stretch: Doublet ~3300–3450 cm

      
       (Primary amine).
      
    • C=O Stretch: ~1680–1700 cm

      
       (Conjugated ester).
      
    • C=C Aromatic: ~1600 cm

      
      .
      
  • Product (Benzothiazole):

    • N-H Stretch: ~3333 cm

      
       (asym) and 3261 cm
      
      
      
      (sym). The bands often become sharper or shift slightly due to the heteroaromatic environment.
    • C=O Stretch: ~1737 cm

      
      . Note: The ester carbonyl often shifts to a higher wavenumber in the benzothiazole system compared to the aniline precursor due to changes in conjugation.
      
    • C=N Stretch: ~1605–1630 cm

      
       . This is a diagnostic band for the thiazole ring formation, absent in the precursor.
      
Mass Spectrometry (MS)
  • Precursor (

    
    ):  Molecular Ion (
    
    
    
    ) at m/z 165 .
  • Product (

    
    ):  Molecular Ion (
    
    
    
    ) at m/z 222 .
    • 
       Mass:  +57 amu.[2] This corresponds to the addition of the NCS fragment and loss of protons during cyclization.
      

Decision Logic for Identification

Use this flowchart to interpret spectral data during reaction monitoring.

SpectralLogic Start Analyze Crude Product (1H NMR in DMSO-d6) CheckAromatic Check Aromatic Region (6.5 - 8.5 ppm) Start->CheckAromatic Symmetry Is the pattern Symmetric? (Two doublets, AA'BB') CheckAromatic->Symmetry PrecursorID Identity: Unreacted Precursor (Ethyl 4-aminobenzoate) Symmetry->PrecursorID Yes CheckNH2 Check NH2 Shift Symmetry->CheckNH2 No (Complex Multiplets) NH2Shift NH2 Position? CheckNH2->NH2Shift ProductID Identity: Target Product (Ethyl 2-amino-1,3-benzothiazole- 6-carboxylate) NH2Shift->ProductID ~8.0 ppm IntermediateID Identity: Thiourea Intermediate (Check MS for m/z > 222) NH2Shift->IntermediateID ~9-10 ppm (Thiourea NH)

Figure 2: Spectroscopic decision tree for product verification.

Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate via Hugerschhoff Reaction.

Materials
  • Ethyl 4-aminobenzoate (Benzocaine)[3]

  • Potassium Thiocyanate (KSCN)

  • Bromine (

    
    )[1]
    
  • Glacial Acetic Acid

  • Ammonium Hydroxide (

    
    )
    
Methodology
  • Preparation: Dissolve Ethyl 4-aminobenzoate (1 eq) and Potassium Thiocyanate (4 eq) in glacial acetic acid. Cool the solution to < 20°C.

  • Bromination: Add Bromine (1 eq) in acetic acid dropwise over 20 minutes, maintaining the temperature below 20°C. Caution: Bromine is highly corrosive and volatile.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of a yellow precipitate or suspension is common.

  • Quenching: Pour the reaction mixture into ice-cold water.

  • Neutralization: Adjust pH to ~8 using Ammonium Hydroxide. This step liberates the free base of the benzothiazole.

  • Purification: Filter the resulting yellow solid. Wash with water to remove inorganic salts. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

  • Validation: Confirm structure using the spectroscopic parameters defined in Section 3.

References

  • ChemicalBook. (2025). Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Properties and Synthesis.Link

  • Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Ethyl 2-aminobenzothiazole-6-carboxylate.Link

  • SpectraBase. (2025). 1H NMR Spectrum of Ethyl 2-aminobenzothiazole-6-carboxylate. Wiley Science Solutions. Link

  • Reich, H. J. (2025). Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a pivotal molecular building block in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of potential therapeutic agents for oncology, CNS disorders, and anti-infective research.[1][2] Its utility in the lab is matched by the critical need for meticulous handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties and associated hazards is the foundation of any safety protocol. The causality behind stringent disposal procedures is directly linked to the inherent risks of the substance.

1.1 Chemical and Physical Properties A summary of key identifiers for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is presented below.

PropertyValueSource
CAS Number 50850-93-6[3][4]
Molecular Formula C₁₀H₁₀N₂O₂S[3]
Appearance Yellow solid; White to Orange to Green Solid[1][4]
Incompatible Materials Acids, Bases, Strong oxidizing agents[5]

1.2 GHS Hazard Profile The Globally Harmonized System (GHS) classifications, as aggregated from notifications to the European Chemicals Agency (ECHA), highlight the primary risks associated with this compound.[3] These potential hazards necessitate the use of appropriate personal protective equipment (PPE) and dictate its classification as hazardous waste.

Hazard CodeHazard StatementGHS Classification
H302 Harmful if swallowedAcute toxicity, oral (Warning)
H315 Causes skin irritationSkin corrosion/irritation (Warning)
H319 Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Warning)

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Preventing exposure during routine lab work minimizes the risk of contamination and simplifies the waste management process. All handling of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to mitigate inhalation risks.

2.1 Recommended Personal Protective Equipment (PPE) A multi-layered PPE strategy is essential. The following table outlines the minimum required protection.

Body AreaPPE SpecificationRationale and Best Practices
Hands Nitrile or Neoprene gloves.[6]Provides a barrier against skin irritation.[3] Always double-check glove manufacturer's chemical resistance data.[7][8] Remove and wash contaminated gloves before re-use.[9]
Body Lab coat.Protects against incidental contact and contamination of personal clothing.
Eyes/Face Safety glasses with side shields or goggles; face shield if there is a splash risk.Essential to prevent serious eye irritation from dust or splashes.[3][5]
Respiratory Use in a fume hood is the primary control. If weighing outside a hood, a NIOSH-approved respirator may be necessary.Protects against respiratory tract irritation from airborne dust.[3]

Standard Disposal Protocols

Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[5] Benzothiazole derivatives are recognized as emerging environmental contaminants and can persist through wastewater treatment processes.[10][11] All waste must be managed through an approved hazardous waste program.

3.1 Unused or Surplus Product (Solid Waste)

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, perform a carefully controlled transfer to a new, compatible, and properly labeled container inside a fume hood.

  • Labeling: The container must be labeled as hazardous waste in accordance with local and national regulations. The label should clearly state "Hazardous Waste," the full chemical name "Ethyl 2-amino-1,3-benzothiazole-6-carboxylate," the CAS number, and the associated hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Segregation and Storage: Store the waste container in a designated satellite accumulation area. It must be kept in a cool, dry, and well-ventilated location, away from incompatible materials such as acids, bases, and strong oxidizers.[5]

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

3.2 Contaminated Labware and PPE (Solid Waste)

  • Collection: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be considered contaminated solid hazardous waste.

  • Containerization: Place these items into a designated, clearly labeled, and sealed container or a heavy-duty, transparent hazardous waste bag.

  • Disposal: This container should be kept closed and disposed of through your institution's chemical waste stream, following the same pickup procedure as surplus product.

3.3 Contaminated Solutions (Liquid Waste)

  • Prohibition: Do not discharge any solution containing this compound into the sanitary sewer.[5]

  • Collection: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

  • Labeling: Label the container as "Hazardous Waste" with the full chemical name and an approximate concentration. List all other chemical constituents of the solution.

  • Storage: Keep the liquid waste container tightly sealed and stored in secondary containment to prevent spills.[12] Store away from incompatible materials.[5]

  • Collection: Arrange for pickup via your institution's hazardous waste program.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental release.

4.1 Spill Response Decision Workflow The following workflow provides a logical path for responding to a spill.

Caption: Decision tree for responding to a chemical spill.

4.2 Step-by-Step Spill Cleanup Protocol (Small, Contained Solid Spill)

  • Alert & Secure: Alert personnel in the immediate area.[13] Restrict access to the spill zone.

  • Don PPE: At a minimum, don the PPE outlined in Section 2.1.

  • Prevent Dusting: Gently cover the solid spill with paper towels dampened with water. This prevents the powder from becoming airborne during cleanup. Do not use a dry cloth or create sweeping motions that generate dust.[14]

  • Collect Material: Carefully scoop the dampened material and paper towels using a plastic dustpan or spark-proof tools.[5] Place all collected material into a designated hazardous waste bag or container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or a mild detergent solution.[13] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.

  • Package Waste: Seal the hazardous waste container, label it appropriately (e.g., "Spill Debris: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate"), and arrange for disposal through your EHS department.

  • Personal Decontamination: Remove contaminated PPE carefully, avoiding contact with skin. Wash hands and any exposed skin thoroughly with soap and water.[5][9]

Waste Management and Disposal Workflow

The entire lifecycle of the chemical waste, from generation to final disposal, must follow a controlled and documented path. This ensures regulatory compliance and environmental stewardship.

Waste_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Disposal Operations A Waste Generation (Surplus Product, Contaminated Solids, Liquid Solutions) B Segregation (Keep away from acids, bases, strong oxidizers) A->B C Containerization & Labeling (Sealed, compatible container with full hazardous waste label) B->C D Temporary Storage (Designated Satellite Accumulation Area) C->D E Scheduled Waste Pickup (EHS or Licensed Contractor) D->E F Transportation (Manifested transport to approved facility) E->F G Final Disposal (e.g., Incineration at a licensed TSDF) F->G H Treatment, Storage, and Disposal Facility

Caption: Workflow for institutional chemical waste disposal.

References

  • Clarkson University. Chemical Spill Procedures. [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • PubChem. Ethyl 2-Aminobenzothiazole-6-carboxylate. [Link]

  • Environmental Science & Technology. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. [Link]

  • S-C Brands. Gloves Chemical Resistance Chart. [Link]

  • ACS Publications. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. [Link]

  • Angene. Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • University of South Florida. OSHA Glove Selection Chart. [Link]

  • ResearchGate. (2007). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. [Link]

  • University of California, Berkeley. Hand Protection Chemical Resistance Guide. [Link]

  • GV Health. (2022). Chemical Spills: How to safely contain & remove. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS No. 50850-93-6). As a researcher engaged in drug development, your safety, the integrity of your experiments, and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies associated with this compound.

Hazard Analysis: Understanding the Compound

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring both a benzothiazole core and a primary aromatic amine group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs provide a clear indication of its potential hazards. Our safety protocols are therefore derived from the known risk profiles of its parent compounds, benzothiazole and other primary aromatic amines.

Primary Hazards:

  • Dermal Absorption and Toxicity: Aromatic amines are a class of compounds known for being readily absorbed through the skin.[1] Systemic toxicity can occur from dermal contact. The parent compound, benzothiazole, is classified as toxic in contact with skin.

  • Inhalation Toxicity: Benzothiazole is also classified as toxic if inhaled.[2][3] As Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a solid, airborne particulates present a significant inhalation risk.[4]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[5]

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are known or suspected carcinogens and mutagens.[6] Long-term or repeated exposure should be minimized.

  • Aquatic Toxicity: Benzothiazoles can be harmful to aquatic life.[7]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Potentially toxic if swallowed, in contact with skin, or if inhaled.[7][8]
Eye IrritationMay cause serious eye irritation.[7][8]
Skin AbsorptionReadily absorbed through the skin, a common trait of aromatic amines.[1]
Long-Term ExposurePotential for carcinogenicity and mutagenicity, characteristic of primary aromatic amines.[6]
Environmental HazardPotentially harmful to aquatic life.[7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

Given the significant dermal and inhalation risks, a stringent PPE protocol is mandatory. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.

Step-by-Step PPE Protocol:

A. Hand Protection:

  • Selection: Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use thicker, chemical-resistant gloves. For direct handling, double-gloving is a mandatory practice, providing an additional barrier and a method for safe doffing in case of a splash.[9]

    • Inner Glove: Nitrile examination glove.

    • Outer Glove: A heavier-duty nitrile or neoprene glove. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.

  • Procedure:

    • Don the inner pair of nitrile gloves.

    • Don the outer, heavier-duty gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

    • Change outer gloves immediately if contamination is suspected. Change both pairs after a maximum of two hours of use, or as per your institution's guidelines.

B. Eye and Face Protection:

  • Selection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.

    • Required: Chemical splash goggles that conform to ANSI Z87.1 standards are required.

    • Recommended: A full-face shield should be worn over the safety goggles, especially when handling larger quantities or during procedures with a high splash potential (e.g., solvent extractions, transfers).[9]

  • Procedure:

    • Don the chemical splash goggles, ensuring a snug fit around the eyes.

    • If required, place the face shield over the goggles.

C. Body Protection:

  • Selection: A standard cotton lab coat is not sufficient as it can absorb chemicals.

    • Required: A chemically resistant lab coat or a disposable coverall (e.g., Tyvek) is necessary to prevent skin contact.[10] Ensure it has long sleeves and a secure closure.

  • Procedure:

    • Wear a long-sleeved shirt and long pants made of a non-synthetic material under your protective clothing.

    • Don the chemical-resistant lab coat or coverall, ensuring it is fully fastened.

D. Respiratory Protection:

  • When Required: Respiratory protection is necessary if there is a risk of generating airborne dust or aerosols and the work cannot be fully contained within a chemical fume hood.

  • Selection: A NIOSH-approved respirator is required.[11][12]

    • For powders/dust: A half-mask or full-face respirator equipped with P100 (particulate) filters.

    • For vapors (if dissolving in a volatile solvent): A half-mask or full-face respirator with combination Organic Vapor/P100 cartridges.

  • Procedure:

    • All users must be fit-tested and trained in the proper use, maintenance, and limitations of their selected respirator as per OSHA regulations (29 CFR 1910.134).

    • Perform a positive and negative pressure seal check each time the respirator is donned.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling Ethyl 2-amino-1,3-benzothiazole-6-carboxylate fume_hood Is all work conducted in a certified chemical fume hood? start->fume_hood base_ppe Standard PPE: - Double Gloves (Nitrile/Neoprene) - Chemical Splash Goggles - Chemical-Resistant Lab Coat fume_hood->base_ppe  Yes no_hood STOP! Work cannot proceed safely. Consult EHS. fume_hood->no_hood No aerosol_risk Is there a risk of generating dust or aerosols? (e.g., weighing, scraping) base_ppe->aerosol_risk face_shield Add Full Face Shield aerosol_risk->face_shield Yes end_procedure Proceed with Experiment aerosol_risk->end_procedure No respirator Add NIOSH-Approved Respirator (P100 or OV/P100 Cartridge) + User must be fit-tested and trained face_shield->respirator respirator->end_procedure

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper containment, spill response, and waste disposal.

A. Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don the appropriate PPE as described above, including respiratory protection.

  • Contain: For a solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not dry sweep. For a solution, absorb with a chemical absorbent pad or vermiculite.

  • Clean: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

B. Waste Disposal:

All materials contaminated with Ethyl 2-amino-1,3-benzothiazole-6-carboxylate must be treated as hazardous waste.[13] Do not dispose of this chemical down the drain.[13]

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and the chemical itself. Place these materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[2]

Waste Disposal Workflow

Waste_Disposal start Waste Generation (Contaminated Material) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste: - Contaminated PPE - Weigh paper, wipes - Unused solid chemical waste_type->solid_waste Solid   liquid_waste Liquid Waste: - Reaction mixtures - Contaminated solvents - Rinsates waste_type->liquid_waste Liquid   solid_container Place in a dedicated, sealed, and labeled 'Solid Hazardous Waste' container. solid_waste->solid_container liquid_container Place in a dedicated, sealed, and labeled 'Liquid Hazardous Waste' container. liquid_waste->liquid_container ehs_disposal Arrange for pickup and disposal via institutional EHS or licensed contractor. solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Waste stream management for contaminated materials.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, ensuring a safe and productive research environment.

References

  • Benchchem. Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole.
  • LANXESS. (2015). Product Safety Assessment: Benzothiazole.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - Benzothiazole.
  • Wikipedia. Benzothiazole. Available at: [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminobenzothiazole-6-carboxylic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzothiazole.
  • Department of Veterans' Affairs. (2015). Exposure to aromatic amines.
  • MDPI. (n.d.). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. Available at: [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]

  • BB FABRICATION. SAFETY DATA SHEET.
  • A&C Lelling. (2024). Safety Data Sheet - Benzothiazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.
  • Chongqing Chemdad Co., Ltd. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.
  • Environmental Science and Pollution Research. (2018). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. Available at: [Link]

  • RI DEM. Personal Protection Equipment (PPE).
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Available at: [Link]

  • American Chemistry Council. Protective Equipment. Available at: [Link]

  • Veeprho. Ethyl 2-Amino-1,3-thiazole-4-carboxylate. Available at: [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.